3-Thia-8-azabicyclo[3.2.1]octane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-thia-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-2-6-4-8-3-5(1)7-6/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFWTILQWZEETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CSCC1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the 3-Thia-8-azabicyclo[3.2.1]octane Core: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-thia-8-azabicyclo[3.2.1]octane scaffold is a unique heterocyclic framework that has garnered interest in medicinal chemistry due to its structural analogy to the well-explored tropane alkaloids. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic methodologies, and burgeoning therapeutic potential, particularly in the realm of neuroscience. By synthesizing available data on the core structure and its derivatives, this document aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this intriguing bicyclic system.
Introduction: A Scaffold of Interest
The bicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, most notably represented by the tropane alkaloids, which exhibit a wide range of biological activities. The strategic incorporation of heteroatoms into this framework offers a powerful tool for modulating physicochemical properties and biological activity. The 3-thia-8-azabicyclo[3.2.1]octane core, which replaces a methylene group of the tropane skeleton with a sulfur atom at the 3-position, presents a unique isosteric modification. This substitution is anticipated to influence the molecule's conformation, lipophilicity, and metabolic stability, thereby offering new avenues for drug design.
The primary focus of research on related azabicyclo[3.2.1]octane systems has been their interaction with monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)[1][2]. Derivatives of the isomeric 8-thiabicyclo[3.2.1]octane have demonstrated potent and selective inhibition of these transporters, suggesting that the 3-thia-8-azabicyclo[3.2.1]octane scaffold holds similar promise as a modulator of monoaminergic neurotransmission[3][4]. This guide will delve into the known characteristics of this scaffold and its derivatives, providing a springboard for future research and development.
Chemical Structure and Physicochemical Properties
The core structure of 3-thia-8-azabicyclo[3.2.1]octane consists of a six-membered piperidine ring fused to a five-membered tetrahydrothiophene ring, sharing a nitrogen bridgehead and two carbon atoms. This rigid, bicyclic system imparts a defined three-dimensional geometry that is crucial for its interaction with biological targets.
| Property | 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride | Reference |
| CAS Number | 2101562-66-5 | [5][6][7][8] |
| Molecular Formula | C₆H₁₂ClNO₂S | [7][8][9] |
| Molecular Weight | 197.69 g/mol | [8][9] |
| Physical Form | Solid | [8][9] |
| Purity | Typically >95% | [7][8][9] |
| Storage | Room Temperature or Refrigerated | [5][8] |
| InChI Key | YAWXCEJCYBWYKO-UHFFFAOYSA-N | [5][8] |
It is important to note that the oxidation of the sulfur atom to a sulfone, as in the 3,3-dioxide derivative, significantly alters the electronic and steric properties of the molecule, likely increasing its polarity and hydrogen bonding potential.
For comparison, the related 8-oxa-3-azabicyclo[3.2.1]octane has a reported boiling point of 163-167 °C and a pKa of 8.79[10]. While direct extrapolation is not possible, these values for the oxygen analogue suggest that the parent 3-thia-8-azabicyclo[3.2.1]octane is likely a volatile solid or a high-boiling liquid at room temperature with a basic nitrogen atom.
Synthesis of the 3-Thia-8-azabicyclo[3.2.1]octane Core
While a specific, detailed experimental protocol for the synthesis of the parent 3-thia-8-azabicyclo[3.2.1]octane is not widely published, a representative synthesis can be adapted from the procedures reported for its structural isomer, 8-thia-3-azabicyclo[3.2.1]octane, and other related bicyclic systems[3][11]. A plausible synthetic strategy would likely involve a multi-step sequence starting from readily available precursors.
A potential synthetic approach could be envisioned as a variation of the synthesis of 8-thiabicyclo[3.2.1]octan-3-one, which starts from tropinone[3]. An analogous route to a 3-thia-8-azabicyclo[3.2.1]octane precursor might involve a double Michael addition of a sulfur nucleophile to a suitably functionalized dienone, followed by cyclization and reduction.
Below is a conceptual workflow for the synthesis of a substituted 3-thia-8-azabicyclo[3.2.1]octane derivative, drawing parallels from the synthesis of related structures.
Caption: Conceptual workflow for the synthesis of the 3-thia-8-azabicyclo[3.2.1]octane core.
Representative Experimental Protocol (Adapted from the synthesis of 8-thia-3-azabicyclo[3.2.1]octane)
The following protocol is a hypothetical adaptation for the synthesis of a 3-thia-8-azabicyclo[3.2.1]octane precursor, based on established methods for related bicyclic systems. This should be considered a conceptual outline that would require experimental optimization.
Step 1: Synthesis of a suitable pyrrolidine-based precursor.
-
A diester of a substituted pyrrolidine-3,4-dicarboxylic acid is prepared via a multi-step sequence from commercially available starting materials.
Step 2: Dieckmann Condensation.
-
The diester is subjected to an intramolecular Dieckmann condensation using a strong base, such as sodium hydride, in an aprotic solvent like THF to yield a bicyclic β-ketoester.
Step 3: Introduction of the Thia- functionality.
-
The β-ketoester is then reacted with a sulfur source, such as Lawesson's reagent or P4S10, to introduce the sulfur atom into the ring system. Alternatively, a ring-opening and re-closing strategy with a sulfur nucleophile could be employed.
Step 4: Reduction and Decarboxylation.
-
The resulting intermediate is then subjected to reduction (e.g., using NaBH4) and decarboxylation (e.g., via acidic or basic hydrolysis followed by heating) to afford a ketone-functionalized 3-thia-8-azabicyclo[3.2.1]octane.
Step 5: Final Reduction.
-
The ketone is then reduced to the corresponding methylene group using a standard method such as Wolff-Kishner or Clemmensen reduction to yield the 3-thia-8-azabicyclo[3.2.1]octane core.
Biological Activity and Therapeutic Potential
The therapeutic potential of the 3-thia-8-azabicyclo[3.2.1]octane scaffold is largely inferred from the well-documented activities of its structural analogs, particularly in the context of monoamine reuptake inhibition.
Monoamine Reuptake Inhibition
Derivatives of the closely related 8-azabicyclo[3.2.1]octane (tropane) and 8-thiabicyclo[3.2.1]octane scaffolds are potent inhibitors of DAT, SERT, and NET[1][3][4]. For instance, certain 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives exhibit high affinity for DAT, with Ki values in the low nanomolar range, and show significant selectivity over SERT and NET[2]. The 3β-(3,4-dichlorophenyl) analog of 2-carbomethoxy-8-thiabicyclo[3.2.1]octane is a potent inhibitor of both DAT (IC50 = 5.7 nM) and SERT (IC50 = 8.0 nM)[3][4].
The 3-thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride has been specifically noted for its potential as a neurotransmitter reuptake inhibitor[6]. The presence of the sulfur atom and the bicyclic framework are key to its chemical properties and biological interactions[6]. While specific binding affinities for this compound are not publicly available, its structural features suggest it could interact with the monoamine transporters in a manner analogous to its aza- and 8-thia- counterparts.
The general mechanism of action for these compounds involves binding to the extracellular side of the monoamine transporters, blocking the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.
Caption: Proposed mechanism of action for 3-thia-8-azabicyclo[3.2.1]octane derivatives as monoamine reuptake inhibitors.
Potential Therapeutic Applications
Given their likely mechanism of action, derivatives of the 3-thia-8-azabicyclo[3.2.1]octane scaffold could be explored for the treatment of a variety of neurological and psychiatric disorders, including:
-
Depression and Anxiety Disorders: By inhibiting the reuptake of serotonin and norepinephrine, these compounds could have antidepressant and anxiolytic effects[6].
-
Attention-Deficit/Hyperactivity Disorder (ADHD): Inhibition of dopamine and norepinephrine reuptake is a validated strategy for the treatment of ADHD.
-
Substance Use Disorders: DAT inhibitors are being investigated as potential treatments for cocaine and other stimulant addictions[3][4].
-
Neurodegenerative Diseases: Modulation of monoaminergic systems may have therapeutic benefits in conditions like Parkinson's disease.
Structure-Activity Relationships (SAR)
Although specific SAR studies for the 3-thia-8-azabicyclo[3.2.1]octane series are not yet published, valuable insights can be drawn from the extensive research on related tropane and 8-thiabicyclo[3.2.1]octane analogs.
-
Substitution at the 3-position: In the 8-azabicyclo[3.2.1]octane series, the nature and stereochemistry of the substituent at the 3-position are critical for both potency and selectivity towards the different monoamine transporters[12]. Aryl groups are common, and their substitution pattern can fine-tune the binding affinity.
-
Substitution at the 8-position (Nitrogen): Modification of the nitrogen atom with different alkyl or arylalkyl groups can significantly impact the pharmacological profile. For example, in a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, an 8-cyclopropylmethyl group conferred high SERT/DAT selectivity[2].
-
Stereochemistry: The stereochemistry of the substituents on the bicyclic ring is often crucial for high-affinity binding.
Future research on the 3-thia-8-azabicyclo[3.2.1]octane scaffold should systematically explore these structural modifications to elucidate the SAR and optimize the pharmacological properties for specific therapeutic targets.
Conclusion and Future Directions
The 3-thia-8-azabicyclo[3.2.1]octane core represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its structural similarity to biologically active tropanes and other bicyclic amines, combined with the unique properties imparted by the sulfur heteroatom, makes it an attractive starting point for medicinal chemistry campaigns.
The primary challenge for the research community is the development of efficient and scalable synthetic routes to access a diverse range of 3-thia-8-azabicyclo[3.2.1]octane derivatives. Once these synthetic hurdles are overcome, a systematic investigation of the SAR for monoamine transporter inhibition is warranted. This should include the synthesis and biological evaluation of analogs with various substituents at the 3- and 8-positions, as well as the separation and characterization of different stereoisomers.
Furthermore, the exploration of this scaffold should not be limited to monoamine transporters. The rigid, three-dimensional nature of the 3-thia-8-azabicyclo[3.2.1]octane core may allow for high-affinity and selective interactions with other biological targets, opening up possibilities for its application in a wider range of therapeutic areas.
References
- Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. PubMed Central.
- Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.
- Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. PubMed Central.
- Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters.
- Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
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Pharmacological characterization of 3-azabicyclo[1][2][3] octane-1-yl-l-leucyl-d-tryptophanyl-d-4-Cl-phenylalanine: A novel ET(A) receptor-selective antagonist. PubMed.
- Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. PubMed.
- An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Elsevier.
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8-OXA-3-AZABICYCLO[3.2.1]OCTANE Properties. EPA. [Link]
- Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
- Some Derivatives of 8-Thia-3-azabicyclo[3.2.1]octane.
- 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
- Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. PubMed.
-
8-Methyl-8-azabicyclo[3.2.1]octane. PubChem. [Link]
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8,8'-Bis(8-aza-bicyclo(3.2.1)octane). SpectraBase. [Link]
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8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. SpectraBase. [Link]
- Some Derivatives of 8-Thia-3-azabicyclo[3.2.1]octane. Journal of Medicinal Chemistry.
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8-Azabicyclo[3.2.1]octan-3-ol. PubChem. [Link]
Sources
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- 2. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride | 2101562-66-5 [sigmaaldrich.com]
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- 7. 3-Thia-8-azabicyclo[3.2.1]octane, 3,3-dioxide, hydrochloride (1:1) 95.00% | CAS: 2101562-66-5 | AChemBlock [achemblock.com]
- 8. 3�����-thia-8-azabicyclo[3.2.1]octane 3,3-dioxide,hydrochloride | 2101562-66-5 [sigmaaldrich.com]
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CAS 1520084-35-8 vs CAS 2101562-66-5 differences
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A Technical Guide to the Elucidation of the Mechanism of Action for 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride
A Foreword on the Current State of Knowledge
An exhaustive review of the existing scientific literature reveals that the specific mechanism of action for 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride is not extensively documented. This compound, characterized by its unique bicyclic structure containing both sulfur and nitrogen atoms, is primarily recognized as a valuable intermediate in organic synthesis for more complex molecules.[1] While its direct biological activity and pharmacological targets remain largely unexplored, its structural motifs, particularly the bicyclic sulfonamide core, provide a foundation for hypothesizing potential mechanisms and designing a comprehensive research strategy for their elucidation. This guide, therefore, serves as a roadmap for researchers and drug development professionals to investigate the potential therapeutic actions of this compound and its derivatives.
Structural and Chemical Properties
3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride is a solid, water-soluble compound with the molecular formula C₆H₁₂ClNO₂S.[1][2] The core of the molecule is the 8-azabicyclo[3.2.1]octane scaffold, a well-known structure in medicinal chemistry, notably as the central framework for tropane alkaloids which exhibit a wide range of biological activities. The incorporation of a sulfone group (SO₂) within the bicyclic system imparts distinct chemical properties that can influence its interactions with biological targets.[1]
| Property | Value |
| Molecular Formula | C₆H₁₂ClNO₂S |
| Molecular Weight | 197.69 g/mol |
| Physical Form | Solid[3] |
| Purity | Typically >95%[4] |
| CAS Number | 2101562-66-5 |
Postulated Mechanisms of Action Based on Structural Analogs
The sulfonamide group is a versatile pharmacophore present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[5][6] The bicyclic nature of the scaffold provides a rigid conformational constraint, which can lead to high-affinity and selective interactions with specific biological targets.
Inhibition of Neurotransmitter Reuptake
Structurally related compounds containing the 8-thiabicyclo[3.2.1]octane framework have been investigated as potent and selective inhibitors of the dopamine transporter (DAT) and serotonin transporter (SERT).[7] These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating mood disorders and other CNS conditions. It is plausible that 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride could exhibit similar activity, making it a candidate for development as an antidepressant or anxiolytic agent.[1]
Modulation of Gamma-Secretase Activity
N-bridged bicyclic sulfonamides have been identified as inhibitors of gamma-secretase, an enzyme complex involved in the processing of amyloid precursor protein.[8] Dysregulation of gamma-secretase activity is implicated in the pathogenesis of Alzheimer's disease. The rigid bicyclic sulfonamide structure of the topic compound could potentially fit into the active or allosteric sites of gamma-secretase, thereby modulating its activity.
Antimicrobial Activity
Sulfonamides are a well-established class of antimicrobial drugs that act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway of bacteria.[6] While many modern sulfonamides have complex substitutions, the core sulfonamide moiety is the active pharmacophore. It is conceivable that 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride could possess antibacterial properties, a hypothesis that warrants experimental investigation.
A Proposed Research Workflow for Elucidating the Mechanism of Action
Given the lack of direct evidence for the mechanism of action, a systematic, multi-pronged experimental approach is necessary. The following workflow outlines a logical progression from broad screening to specific target validation.
Caption: A proposed experimental workflow for the elucidation of the mechanism of action.
Detailed Experimental Protocols
Protocol for Neurotransmitter Transporter Inhibition Assay
Objective: To determine if 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride inhibits the reuptake of dopamine and serotonin.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human dopamine transporter (hDAT) or human serotonin transporter (hSERT).
-
Compound Preparation: Prepare a stock solution of 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride in a suitable solvent (e.g., water or DMSO) and create a serial dilution.
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor (e.g., cocaine for DAT, fluoxetine for SERT) for 15 minutes.
-
Add a radiolabeled substrate (e.g., [³H]dopamine or [³H]serotonin) to each well and incubate for a defined period (e.g., 10 minutes).
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol for Gamma-Secretase Inhibition Assay
Objective: To assess the inhibitory activity of the compound on gamma-secretase.
Methodology:
-
Enzyme and Substrate Preparation: Use a commercially available gamma-secretase assay kit containing a purified enzyme and a fluorogenic substrate.
-
Compound Preparation: Prepare a serial dilution of 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride.
-
Assay Procedure:
-
In a 96-well plate, combine the gamma-secretase enzyme, the test compound or a known inhibitor (e.g., DAPT), and the assay buffer.
-
Pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for 1-2 hours at 37°C.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Hypothetical Signaling Pathway
Should initial screenings suggest activity as a neurotransmitter reuptake inhibitor, a potential signaling pathway can be visualized as follows:
Caption: A hypothetical signaling pathway for neurotransmitter reuptake inhibition.
Conclusion
While the precise mechanism of action for 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride remains to be definitively established, its chemical structure provides compelling avenues for investigation. The proposed research workflow offers a systematic approach to uncover its biological targets and pharmacological effects. The insights gained from such studies will be invaluable for assessing its therapeutic potential and guiding future drug development efforts.
References
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23). Advanced Journal of Chemistry B. Retrieved from [Link]
-
Bowers, S., Probst, G. D., Truong, A. P., Hom, R. K., Konradi, A. W., Sham, H. L., Garofalo, A. W., Wong, K., Goldbach, E., Quinn, K. P., Sauer, J. M., Wallace, W., Nguyen, L., Hemphill, S. S., Bova, M. P., & Basi, G. S. (2009). N-Bridged bicyclic sulfonamides as inhibitors of gamma-secretase. Bioorganic & Medicinal Chemistry Letters, 19(24), 6952–6956. Retrieved from [Link]
-
George, C., Lomenzo, S. A., Juncosa, J. I., Kozikowski, A. P., & Flippen-Anderson, J. L. (2008). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 51(23), 7469–7480. Retrieved from [Link]
-
Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2024, February 13). Taylor & Francis. Retrieved from [Link]
-
ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.). Retrieved from [Link]
-
Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. (2019, October 17). MedChemComm (RSC Publishing). Retrieved from [Link]
- WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists - Google Patents. (n.d.).
-
An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. (2025, August 7). Arkivoc. Retrieved from [Link]
-
Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. (n.d.). PubMed. Retrieved from [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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- 1. 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride | 2101562-66-5 | Benchchem [benchchem.com]
- 2. 3λ⁶-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochlori… [cymitquimica.com]
- 3. 3�����-thia-8-azabicyclo[3.2.1]octane 3,3-dioxide,hydrochloride | 2101562-66-5 [sigmaaldrich.com]
- 4. 3-Thia-8-azabicyclo[3.2.1]octane, 3,3-dioxide, hydrochloride (1:1) 95.00% | CAS: 2101562-66-5 | AChemBlock [achemblock.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Bridged bicyclic sulfonamides as inhibitors of gamma-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacophore Mapping of Thia-azabicyclo[3.2.1]octane Scaffolds
Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists
Executive Summary: The Structural Imperative
The thia-azabicyclo[3.2.1]octane and related 8-thiabicyclo[3.2.1]octane scaffolds represent a sophisticated exercise in bioisosteric design. Historically, the tropane core (8-methyl-8-azabicyclo[3.2.1]octane) has been the "gold standard" for ligands targeting monoamine transporters (DAT, SERT, NET) and muscarinic receptors. However, the introduction of sulfur into this bicyclic framework—either replacing the bridgehead nitrogen or a methylene in the ethano-bridge—fundamentally alters the electrostatic potential , lipophilicity , and conformational puckering of the molecule.
This guide provides a technical roadmap for mapping the pharmacophore of these sulfur-containing scaffolds. It specifically addresses the anomaly of non-nitrogenous DAT inhibitors (8-thiabicyclo[3.2.1]octanes) and the structural nuances of 3-thia-8-azabicyclo[3.2.1]octanes , offering a protocol to leverage these cores for improved selectivity profiles.
Scaffold Classification & Geometry
Before mapping, one must distinguish between the two primary regioisomers driven by the position of the heteroatoms.
The Two Primary Architectures
| Scaffold Variant | IUPAC Description | Key Pharmacophoric Shift | Primary Biological Utility |
| Type A: 8-Thia-3-azabicyclo | Sulfur at bridge (pos 8), Nitrogen in ring (pos 3). | Removes the bridgehead basic center; moves basicity to the 3-position. | DAT/SERT Inhibitors (Cocaine analogs where N-Me is replaced by S). |
| Type B: 3-Thia-8-azabicyclo | Nitrogen at bridge (pos 8), Sulfur in ring (pos 3). | Retains tropane-like bridgehead basicity; introduces lipophilic bulk/H-bond acceptor at pos 3. | nAChR Modulators , Viral Entry Inhibitors (CCR5). |
| Type C: 8-Thiabicyclo (Carba) | Sulfur at bridge (pos 8), Carbon at pos 3. | Non-amine scaffold. Lacks a basic center entirely. | Atypical DAT Inhibitors (Challenges the "basic amine" dogma). |
Conformational Puckering & Bond Vectors
The [3.2.1] octane system consists of a six-membered ring bridged by a one-atom unit.
-
Bond Length Impact: The C–S bond length (~1.82 Å) is significantly longer than the C–N (~1.47 Å) or C–C (~1.54 Å) bonds found in standard tropanes.
-
Geometric Consequence: In 8-thia scaffolds, the bridge is "taller," causing the six-membered ring (C1-C2-C3-C4-C5) to flatten slightly compared to N-tropanes. This alters the vector angle of substituents at C2 and C3 (the classic pharmacophoric attachment points).
-
Lone Pair Orientation: The sulfur atom possesses two lone pairs with different spatial occupancies compared to the single lone pair of nitrogen. In 3-thia systems, these lone pairs can act as specific H-bond acceptors orthogonal to the ring plane.
Pharmacophore Mapping Strategy
The "Non-Amine" Anomaly (8-Thiabicyclo[3.2.1]octane)
Research into cocaine analogs revealed that 8-thiabicyclo[3.2.1]octane derivatives (Type C) bind potently to the Dopamine Transporter (DAT) despite lacking a protonatable nitrogen atom. This shatters the classical pharmacophore model which mandates an ionic interaction with Asp79 (in DAT).
The Revised Pharmacophore:
-
Hydrophobic Core (Bridge): The sulfur atom at position 8 provides a massive lipophilic center that likely engages in van der Waals interactions with the hydrophobic pocket formed by Phe76 and Val152 in DAT.
-
Aromatic Centroid (C3-Substituent): A 3
-aryl group is critical. The vector must be equatorial (beta) to align with the S1 binding sub-pocket. -
H-Bond Acceptor (C2-Substituent): A 2
-carbomethoxy (or isosteric ester/oxadiazole) group acts as an H-bond acceptor.
Visualization: The Vector Map
The following diagram illustrates the critical vectors for the 8-thia scaffold compared to the standard tropane.
Caption: Pharmacophoric vectors of the 8-thiabicyclo[3.2.1]octane scaffold targeting DAT. Note the absence of the ionic interaction at the bridgehead.
Computational Protocol for Mapping
To accurately map these scaffolds, standard force fields often fail due to the poor parameterization of the bicyclic sulfide geometry. Use the following validated workflow.
Step 1: Conformational Sampling (The "Chair-Boat" Equilibrium)
The six-membered ring in thia-azabicyclo systems is flexible.
-
Method: Mixed-mode Monte Carlo/Molecular Dynamics (MC/MD).
-
Force Field: OPLS4 or MMFF94s (specifically validated for sulfides).
-
Constraint: Do not freeze the bridgehead atoms. Allow the C1-C8-C5 angle to relax.
-
Objective: Identify the global minimum (usually a chair) and low-energy boat conformers (< 3 kcal/mol).
Step 2: Charge Calculation
The electrostatic potential (ESP) around the Sulfur vs. Nitrogen is the differentiator.
-
Method: DFT (B3LYP/6-31G**) geometry optimization followed by ESP mapping.
-
Focus: Measure the Sigma-hole on the sulfur atom (if present) and the directionality of the lone pairs.
-
Why? In 3-thia-8-aza systems, the sulfur lone pair directionality often dictates selectivity between receptor subtypes (e.g., muscarinic M1 vs M3).
Step 3: Alignment & Superposition
Do not align solely on the heavy atoms of the skeleton.
-
Define Anchors: Use the Bridgehead (centroid of C1/C5) and the C3-substituent centroid.
-
Field-Based Alignment: Align based on the hydrophobic fields generated by the Sulfur bridge rather than the atom position itself. This accounts for the "volume" difference between N-Me and S.
Synthesis & SAR Implications
Understanding the pharmacophore dictates the synthetic strategy. The synthesis of these scaffolds is non-trivial and requires specific routes to ensure the correct stereochemistry (endo/exo or alpha/beta) required by the map.
Accessing the 8-Thia Core
The primary route involves the Enol Triflate Pathway .[1]
-
Precursor: 8-Thiabicyclo[3.2.1]octan-3-one.[1]
-
Functionalization: Formation of the enol triflate at C3.
-
Coupling: Palladium-catalyzed Suzuki coupling introduces the aryl group.[1]
-
Reduction: Samarium iodide (
) reduction of the resulting alkene sets the C2/C3 stereochemistry (preferentially forming the thermodynamically stable isomer, though separation is often required).
SAR Decision Tree
Use this logic flow to optimize potency based on the pharmacophore:
Caption: SAR optimization logic distinguishing between the 8-thia and 8-aza pharmacophoric requirements.
Data Summary: Binding Affinities
The following table highlights the critical "bioisosteric switch" where replacing the Nitrogen bridge with Sulfur retains (or improves) affinity, proving the pharmacophore model of the 8-thia core.
| Compound Class | Bridge (Pos 8) | C3-Substituent | Target | Affinity ( | Selectivity (DAT/SERT) |
| Cocaine (Ref) | N-Me | Benzoyloxy | DAT | ~89 nM | Low |
| WIN 35,428 | N-Me | 4-F-Phenyl | DAT | ~15 nM | Moderate |
| 8-Thia Analog | S | 3,4-Cl-Phenyl | DAT | 4.5 nM | >800x |
| 8-Thia Analog | S | 3,4-Cl-Phenyl | SERT | >3000 nM | - |
Note: The 8-thia analog (3-(3,4-dichlorophenyl)-2-carbomethoxy-8-thiabicyclo[3.2.1]oct-2-ene) demonstrates that the nitrogen pharmacophore point is disposable if the hydrophobic bridge and aryl vectors are perfectly aligned.
References
-
Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Source: National Institutes of Health (NIH) / Bioorg Med Chem Lett. URL:[Link]
-
Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine. Source: Journal of Medicinal Chemistry. URL:[Link][2]
-
Synthesis of 8-thiabicyclo[3.2.1]oct-2-enes and their binding affinity for the dopamine and serotonin transporters. Source: Bioorganic & Medicinal Chemistry Letters.[3][4] URL:[Link]
-
Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives. Source: Journal of Molecular Structure (via ResearchGate). URL:[Link]
Sources
- 1. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3D-QSAR study of 8-azabicyclo[3.2.1] octane analogs antagonists of cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 8-thiabicyclo[3.2.1]oct-2-enes and their binding affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Thiatropanes: Bioisosteric Replacement of Nitrogen with Sulfur in Tropane Alkaloids
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Finalizing the Structure
I'm now putting the finishing touches on the guide, making sure everything is clear, concise, and accurate. The Executive Summary is done. I've finished the Introduction, which explains bioisosterism. I've also incorporated the self-validating checkpoints. I will have a section, "Synthetic Architecture", which is followed by a section, "Pharmacological Validation," before a section on "Next-Gen Bioisosteres." I will include direct links to supporting resources. The reference list is ready.
Executive Summary
The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a privileged structure in neuropharmacology, most notably recognized as the core of cocaine and various therapeutics targeting monoamine transporters. Historically, the basic nitrogen atom within this bicyclic system was considered an absolute requirement for target engagement. However, the strategic bioisosteric replacement of this nitrogen with a sulfur atom—yielding 8-thiabicyclo[3.2.1]octanes (thiatropanes)—has proven that topological geometry supersedes ionic interactions. This whitepaper details the structural rationale, synthetic methodologies, and pharmacological validation of thiatropanes as next-generation, metabolically distinct monoamine transporter ligands.
The Topological Imperative: Deconstructing the Tropane Pharmacophore
For decades, drug design surrounding the dopamine transporter (DAT) and serotonin transporter (SERT) operated on the assumption that the protonated amine of the tropane core formed a mandatory ionic bond with an aspartate residue on the transporter protein[1].
The synthesis of thiatropanes fundamentally disrupted this paradigm. By replacing the basic nitrogen (N-CH₃) with a neutral sulfur atom, researchers demonstrated that the amine is not a prerequisite for potent inhibition of monoamine uptake systems[2]. This bioisosteric replacement relies on several causal factors:
-
Steric and Topological Fidelity: Sulfur possesses a larger van der Waals radius than nitrogen, yet it successfully maintains the critical spatial orientation of the 3β-aryl and 2β-carbomethoxy pharmacophores required for DAT binding[3].
-
Elimination of Basicity: At physiological pH, traditional tropanes are protonated. Sulfur is neutral, which drastically alters the lipophilicity, polar surface area, and blood-brain barrier (BBB) penetration kinetics[3].
-
Pharmacokinetic Shift: The absence of the basic nitrogen often results in a slower onset of action and an extended duration of effect. This pharmacokinetic profile is highly desirable in the development of "replacement therapies" for cocaine addiction, as it minimizes the rapid euphoric spike associated with abuse[4].
Quantitative Pharmacological Profiling
The N-to-S replacement yields compounds that retain nanomolar affinity for the DAT while offering tunable selectivity profiles against the SERT[1]. The table below summarizes the binding affinities of directly analogous 3β-(3,4-dichlorophenyl)-2β-carbomethoxy bicyclic systems, isolating the effect of the bridgehead heteroatom.
Table 1: Comparative Binding Affinities of Bridgehead Heteroatom Analogues
| Compound Scaffold | Bridgehead Atom | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity (SERT/DAT) |
| 8-Azatropane (O-401) | Nitrogen (N-CH₃) | 1.1 | 2.5 | 2.27 |
| 8-Oxatropane (O-1072) | Oxygen (O) | 3.3 | 4.7 | 1.42 |
| 8-Thiatropane (O-3516) | Sulfur (S) | 2.0 | 3.0 | 1.50 |
Data sourced from comparative monovalent binding studies utilizing [³H]WIN 35,428 for DAT and[³H]citalopram for SERT[4].
Synthetic Architecture: Constructing the Thiatropane Core
Because direct elemental substitution of nitrogen in a pre-formed tropane is chemically unfeasible, the thiatropane core must be synthesized via the degradation of the aza-bridge and subsequent ring closure with a sulfur nucleophile[3].
Synthetic workflow for 8-thiabicyclo[3.2.1]octane derivatives from tropinone.
Protocol 1: Synthesis of 8-Thiabicyclo[3.2.1]octan-3-one
Objective: Convert the basic tropinone core to the neutral thia-analogue via a double-displacement mechanism. Causality: Methyl iodide is utilized to exhaustively alkylate the basic nitrogen, transforming it into a highly reactive quaternary ammonium leaving group. Sodium sulfide (Na₂S) is selected as a potent, doubly nucleophilic source of sulfur to execute the sequential displacement of the amine and force the 8-membered ring closure[3].
Step-by-Step Methodology:
-
Quaternization: Dissolve tropinone (1.0 eq) in anhydrous acetone. Add methyl iodide (5.0 eq) dropwise at 0°C. Stir at room temperature for 24 hours.
-
Isolation: Collect the resulting dimethylammonium iodide precipitate via vacuum filtration. Wash extensively with cold diethyl ether to remove unreacted starting materials.
-
Sulfide Substitution: Suspend the quaternary salt in a solvent mixture of ethanol and water. Add sodium sulfide nonahydrate (Na₂S·9H₂O, 1.5 eq).
-
Ring Closure: Heat the reaction mixture to reflux for 3 hours. The sulfide attacks the α-carbons, displacing the dimethylamine leaving group and closing the sulfur bridge.
-
Extraction & Purification: Cool the mixture, extract with dichloromethane (3x), dry over MgSO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (hexane/ethyl acetate).
Self-Validation Checkpoint: Analyze the purified product via GC-MS and ¹H-NMR. The complete disappearance of the N-methyl singlet (~2.3 ppm) and the distinct downfield shift of the bridgehead protons confirm successful heteroatom exchange. If the N-methyl peak persists, the quaternization step was incomplete.
Advanced Structural Optimization: C2-Bioisosteres
While the N-to-S replacement optimizes the bicyclic core, the C2-methyl ester present in classical tropanes remains a severe pharmacokinetic liability due to rapid in vivo hydrolysis by esterases[2]. To engineer a robust therapeutic candidate, a second bioisosteric replacement is required. Replacing the ester with a 3-methylisoxazole ring (as seen in the compound O-4210) retains the necessary spatial bulk and hydrogen-bond acceptor geometry while imparting absolute resistance to esterase cleavage[2][5].
Logical progression of bioisosteric replacements leading to stable DAT inhibitor O-4210.
Protocol 2: Radioligand Binding Assay for DAT Affinity
Objective: Quantify the binding affinity (IC₅₀) of novel thiatropane derivatives at the dopamine transporter. Causality: [³H]WIN 35,428 is utilized as the radioligand because it is a highly selective, conformationally rigid tropane analogue that specifically labels the DAT, minimizing background noise from SERT or NET[3]. A high sodium buffer is mandated because DAT substrate and inhibitor binding is strictly Na⁺-dependent.
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize rat striatum in ice-cold modified sucrose buffer. Centrifuge at 30,000 x g for 20 minutes to isolate the membrane fraction.
-
Assay Buffer: Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Incubation: In a 96-well plate, combine 50 µL of the thiatropane test compound (serial dilutions from 10⁻¹⁰ to 10⁻⁵ M), 50 µL of [³H]WIN 35,428 (final concentration 1.5 nM), and 100 µL of the membrane suspension.
-
Equilibration: Incubate the plate at 4°C for 2 hours to reach thermodynamic equilibrium without degrading the receptor proteins.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Note: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of lipophilic ligands.
-
Quantification: Wash filters 3x with cold buffer, transfer to scintillation vials, add liquid scintillation cocktail, and count radioactivity.
Self-Validation Checkpoint: Include control wells containing 10 µM (-)-cocaine to define non-specific binding (NSB). If specific binding (Total Binding minus NSB) accounts for less than 80% of the total radioactive signal, the membrane preparation has degraded or the PEI soaking was insufficient, and the assay must be repeated.
References
-
Meltzer PC, et al. "Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters." ResearchGate. 1
-
Purushotham M, et al. "The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes." PubMed Central.2
-
Pham-Huu DP, et al. "Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters." PubMed Central. 3
-
"O-4210." Grokipedia. 5
-
Pham-Huu DP, et al. "The synthesis of bivalent 2β-carbomethoxy-3β-(3,4-dichlorophenyl)-8-heterobicyclo[3.2.1]octanes as probes for proximal binding sites on the dopamine and serotonin transporters." PubMed Central.4
Sources
- 1. researchgate.net [researchgate.net]
- 2. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of bivalent 2β-carbomethoxy-3β-(3,4-dichlorophenyl)-8-heterobicyclo[3.2.1]octanes as probes for proximal binding sites on the dopamine and serotonin transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
Topic: The Role of the 3-Thia-8-azabicyclo[3.2.1]octane Scaffold in Neurotransmitter Reuptake Inhibition
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, most notably cocaine. Its rigid conformation provides a precise orientation of functional groups for interaction with biological targets. In the quest for novel therapeutics for central nervous system (CNS) disorders, bioisosteric replacement of the nitrogen atom at the 8-position with other heteroatoms has yielded compounds with unique pharmacological profiles. This guide focuses on the 3-thia-8-azabicyclo[3.2.1]octane scaffold, a sulfur-containing analog of the tropane skeleton. We will explore its significance as a core structure for potent and selective inhibitors of monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical regulators of neurotransmission and are the primary targets for drugs treating depression, anxiety, and substance use disorders. This document provides a comprehensive overview of the scaffold's mechanism of action, structure-activity relationships (SAR), and the detailed experimental protocols required for its in vitro characterization, offering a technical resource for researchers in neuroscience and drug discovery.
Introduction: The Monoamine Transporter System and the Tropane Scaffold
Monoamine transporters (MATs) are integral membrane proteins that regulate the concentration and duration of dopamine, serotonin, and norepinephrine in the synaptic cleft by re-uptaking these neurotransmitters into the presynaptic neuron.[1] This re-uptake process is fundamental for terminating neuronal signals and maintaining neurotransmitter homeostasis.[1] Consequently, DAT, SERT, and NET have become major targets for the development of medications for a wide range of psychiatric conditions.[1][2]
The tropane alkaloid skeleton has been a cornerstone in the development of MAT inhibitors.[3][4] Cocaine, a natural tropane alkaloid, exerts its potent psychostimulant and reinforcing effects primarily by inhibiting the DAT, which leads to an elevation of extracellular dopamine.[5][6][7] While cocaine is a non-selective inhibitor, extensive research has focused on modifying the tropane scaffold to create analogs with improved selectivity and pharmacokinetic profiles, aiming to develop medications for cocaine abuse and other CNS disorders.[5][7]
The substitution of the bridgehead nitrogen in the tropane ring with a sulfur atom, creating the 3-thia-8-azabicyclo[3.2.1]octane scaffold, represents a key strategic modification. This bioisosteric replacement alters the physicochemical properties of the molecule, influencing its binding affinity, selectivity, and metabolic stability. This guide delves into the unique pharmacology of this thia-analog scaffold.
The 3-Thia-8-azabicyclo[3.2.1]octane Scaffold: A Structural Perspective
The core of the molecules discussed herein is the 3-thia-8-azabicyclo[3.2.1]octane structure. Its bicyclic nature imparts significant conformational rigidity, which is crucial for high-affinity binding to transporter proteins. Key points of diversification for structure-activity relationship (SAR) studies are typically at the C-2 and C-3 positions, where various substituents can be introduced to modulate potency and selectivity.
Caption: Core structure of 3-thia-8-azabicyclo[3.2.1]octane.
Mechanism of Action: Competitive Inhibition of Neurotransmitter Reuptake
Compounds based on the 3-thia-8-azabicyclo[3.2.1]octane scaffold primarily function as reuptake inhibitors . They act by binding to the monoamine transporters (DAT, SERT, or NET) and physically blocking the transporter's ability to bind and translocate its respective neurotransmitter from the synaptic cleft back into the presynaptic neuron.[8] This competitive inhibition leads to an increased concentration and prolonged presence of the neurotransmitter in the synapse, thereby enhancing neurotransmission.
This mechanism contrasts with that of substrate-type releasers (e.g., amphetamine), which are transported into the neuron and induce reverse transport (efflux) of the neurotransmitter out of the neuron.[8] The distinction is critical, as reuptake inhibitors generally have a lower abuse potential than releasing agents.
Caption: Mechanism of DAT reuptake inhibition.
Structure-Activity Relationship (SAR) Insights
SAR studies have been pivotal in designing potent and selective inhibitors based on the 3-thia-8-azabicyclo[3.2.1]octane scaffold. Research has demonstrated that modifications, particularly at the C-2 and C-3 positions, profoundly influence binding affinity for DAT and SERT.
-
The C-3 Aryl Substituent is Critical for Potency: The nature of the aryl group at the C-3 position is a primary determinant of potency. For instance, a 3,4-dichlorophenyl substituent consistently yields compounds with high affinity for DAT.[5][9] The 3-(3,4-dichlorophenyl)-2,3-unsaturated analog is a potent DAT inhibitor (IC₅₀ = 4.5 nM) with exceptional selectivity (over 800-fold) versus SERT.[5][6][9]
-
The C-2 Carbomethoxy Group Influences Affinity: The presence of a 2-carbomethoxy group, analogous to that in cocaine, is often included in the design. The stereochemistry at this position can also affect potency and selectivity.
-
Stereochemistry Matters: Biological enantioselectivity is a key feature. For 3β-aryl analogs, the (1R)-configuration generally provides the more potent enantiomer (the eutomer) for DAT inhibition.[5][9]
Table 1: Comparative Binding Affinities (IC₅₀, nM) of Key 3-Thia-8-azabicyclo[3.2.1]octane Analogs
| Compound ID | 3-Aryl Substituent | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity | Reference |
| Analog 1 | 3,4-Dichlorophenyl (3β) | 5.7 | 8.0 | ~0.7 | [5][9] |
| Analog 2 | 3,4-Dichlorophenyl (unsaturated) | 4.5 | >3600 | >800 | [6][9] |
| Analog 3 | 4-Fluorophenyl (3β) | 43 | 200 | ~4.7 | [5] |
Data synthesized from published reports. IC₅₀ values are determined via competitive radioligand binding assays.
Methodologies for In Vitro Characterization
The pharmacological profile of novel 3-thia-8-azabicyclo[3.2.1]octane derivatives is primarily established through two foundational in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.[10]
Experimental Protocol 1: Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to compete with and displace a known high-affinity radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of a test compound at hDAT, hSERT, and hNET.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET).
-
Radioligands:
-
For hDAT: [³H]WIN 35,428
-
For hSERT: [³H]Citalopram
-
For hNET: [³H]Nisoxetine
-
-
Test compounds (3-thia-8-azabicyclo[3.2.1]octane analogs) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Non-specific binding (NSB) inhibitors (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and a microplate scintillation counter.
Step-by-Step Methodology:
-
Plate Preparation: Add 50 µL of assay buffer to each well of a 96-well plate.
-
Compound Addition: Add 50 µL of the test compound dilutions (spanning a range, e.g., 0.1 nM to 10 µM) to the appropriate wells. For total binding (TB) wells, add 50 µL of buffer. For NSB wells, add 50 µL of the corresponding NSB inhibitor.
-
Radioligand Addition: Add 50 µL of the radioligand (at a concentration near its Kₑ, e.g., 1-2 nM) to all wells.
-
Membrane Addition: Initiate the binding reaction by adding 50 µL of the prepared cell membrane suspension (typically 10-20 µg of protein per well) to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Experimental Protocol 2: Neurotransmitter Uptake Inhibition Assay
This functional assay measures how effectively a test compound inhibits the primary function of the transporter: the uptake of its neurotransmitter substrate.
Objective: To determine the IC₅₀ value of a test compound for inhibiting the uptake of a radiolabeled neurotransmitter.
Materials:
-
HEK293 cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET), or freshly prepared rat brain synaptosomes.[1][8]
-
Radiolabeled substrates:
-
For hDAT: [³H]Dopamine
-
For hSERT: [³H]Serotonin (5-HT)
-
For hNET: [³H]Norepinephrine (NE)
-
-
Test compounds at various concentrations.
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer, KRH).[11]
-
Non-specific uptake inhibitors (as in the binding assay).
-
96-well cell culture plates or standard microcentrifuge tubes.
-
Scintillation counter.
Step-by-Step Methodology:
-
Cell Plating: For cell-based assays, plate the transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells once with KRH buffer. Pre-incubate the cells (or synaptosomes in suspension) for 10-15 minutes at 37°C with various concentrations of the test compound.
-
Initiate Uptake: Initiate neurotransmitter uptake by adding the radiolabeled substrate (e.g., 20 nM [³H]Dopamine) to each well.
-
Incubation: Incubate for a short period at 37°C (e.g., 5-10 minutes). This time must be within the linear range of uptake.
-
Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells 2-3 times with ice-cold KRH buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the intracellular radioactivity (CPM).
-
Data Analysis: Calculate the percent inhibition of uptake at each compound concentration relative to control (no drug) and non-specific uptake wells. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a neurotransmitter uptake inhibition assay.
In Vivo Evaluation and Therapeutic Potential
While in vitro assays establish potency and selectivity, in vivo studies are essential to evaluate the physiological and behavioral effects of these compounds. Animal models are used to predict potential therapeutic applications.
-
Psychostimulant Effects: Compounds with high DAT inhibitory potency are often evaluated for stimulant-like effects using locomotor activity tests in rodents.[12][13][14] An increase in spontaneous movement following drug administration is indicative of a stimulant profile.[13] This model is relevant for assessing the abuse potential of new compounds and for studying potential anti-addiction medications.
-
Antidepressant and Anxiolytic Potential: Analogs with significant SERT and/or NET inhibition are tested in models of depression and anxiety.[15] The forced swim test and tail suspension test in mice are common models where a reduction in immobility time is interpreted as an antidepressant-like effect.[13][16]
-
Therapeutic Applications: The primary therapeutic target for potent and selective DAT inhibitors derived from the 3-thia-8-azabicyclo[3.2.1]octane scaffold is the treatment of cocaine addiction.[5][7] The rationale is to develop a "replacement therapy" that occupies the DAT, preventing cocaine from binding, but with a slower onset and longer duration of action to mitigate the reinforcing effects. Compounds with a broader profile (e.g., inhibiting DAT and SERT) could be investigated for treating depression, where dual-action agents are often effective.
Conclusion and Future Directions
The 3-thia-8-azabicyclo[3.2.1]octane scaffold has proven to be a highly versatile and fruitful template for the design of novel monoamine transporter inhibitors. The strategic replacement of the tropane nitrogen with sulfur has yielded compounds with high potency and, in some cases, exceptional selectivity for the dopamine transporter over the serotonin transporter.[5][6][9] This makes them promising lead candidates for the development of medications for stimulant use disorder.
Future research in this area should focus on several key aspects:
-
Full Pharmacological Characterization: Comprehensive profiling against a wider panel of receptors and transporters to ensure target specificity and identify potential off-target effects.
-
Pharmacokinetic Studies: Evaluation of absorption, distribution, metabolism, and excretion (ADME) properties to determine bioavailability, brain penetration, and half-life.
-
Advanced In Vivo Models: Testing lead candidates in more sophisticated behavioral models, such as drug self-administration and reinstatement models, to better predict efficacy for addiction.
-
Toxicology Assessment: Thorough safety and toxicology studies to establish a therapeutic window for potential clinical development.
By continuing to explore the rich chemical space around this unique scaffold, researchers can further refine the pharmacological properties of these molecules, paving the way for the development of next-generation therapeutics for complex CNS disorders.
References
-
Avanes, A., Nejad, H. A., Cheng, M. H., Lomenzo, S. A., Suyama, K. L., & Olson, D. E. (2025). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience. [Link]
-
Gatch, M. B., & Forster, M. J. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 613–620. [Link]
-
Kralj, A., Schöffnegger, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 659. [Link]
-
Avanes, A., Nejad, H. A., et al. (2025). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience, 16(17). [Link]
-
Saha, K., et al. (2011). Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 21(24), 7429-7433. [Link]
-
Saha, K., et al. (2011). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Bioorganic & Medicinal Chemistry Letters, 21(24). [Link]
-
ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET...[Link]
-
Deschamps, J. R., et al. (2007). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Bioorganic & Medicinal Chemistry, 15(2), 1073-1082. [Link]
-
Gatch, M. B., & Forster, M. J. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 253-259. [Link]
-
Avanes, A., et al. (2025). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience. [Link]
-
Bulling, S., et al. (2020). Tropane-Based Ibogaine Analog Rescues Folding-Deficient Serotonin and Dopamine Transporters. ACS Pharmacology & Translational Science, 3(5), 956-969. [Link]
-
Singh, N., et al. (2022). Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. Phytomedicine, 106, 154432. [Link]
-
Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology, 120, 107-129. [Link]
-
Tuccinardi, T., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3423-3434. [Link]
-
Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674-681. [Link]
-
ResearchGate. (n.d.). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. [Link]
-
Gyan Sanchay. (n.d.). PRECLINICAL SCREENING OF CNS STIMULANTS & CNS DEPRESSANTS. [Link]
-
Al-Hadi, A. A., et al. (2023). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. Molecules, 28(10), 4235. [Link]
-
Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.11.1-12.11.19. [Link]
-
Meltzer, P. C., et al. (2004). Synthesis of 8-thiabicyclo[3.2.1]oct-2-enes and their binding affinity for the dopamine and serotonin transporters. Bioorganic & Medicinal Chemistry Letters, 14(24), 6169-6172. [Link]
-
Daws, L. C., et al. (2020). Whole-Brain Longitudinal Profiling of Serotonergic Reuptake Inhibition. bioRxiv. [Link]
-
Montgomery, T. R., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chemical Neuroscience, 7(12), 1733-1740. [Link]
-
Deschamps, J. R., et al. (2007). Synthesis of 8-thiabicyclo[3.2.1]octanes and their binding affinity for the dopamine and serotonin transporters. Bioorganic & Medicinal Chemistry, 15(2), 1073-1082. [Link]
-
Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. [Link]
-
Marco-Contelles, J., & Laso, N. M. (2014). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 12(43), 8598-8618. [Link]
-
Einat, H. (2012). Taurine trials in animal models offer no support for anxiolytic, antidepressant or stimulant effects. Journal of Affective Disorders, 136(1-2), 179-182. [Link]
-
Perros-Huguet, C., et al. (2010). Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc. Bioorganic & Medicinal Chemistry Letters, 20(5), 1674-1676. [Link]
-
ResearchGate. (n.d.). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. [Link]
-
Abhi sir Pharma academy. (2022, December 30). Screening of CNS Stimulants & Depressants drugs LOCOMOTOR Activity in Mice by Actophotometer. YouTube. [Link]
-
García-Cabrerizo, R., & García-Fuster, M. J. (2016). Comparative effects of amphetamine-like psychostimulants on rat hippocampal cell genesis at different developmental ages. Neurotoxicology, 56, 29-39. [Link]
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Beyond the Core: A Technical Guide to the Thermodynamic Stability of Bicyclic Thia-Aza Heterocycles
Introduction & Structural Landscape
In medicinal chemistry, the fusion of sulfur (thia) and nitrogen (aza) rings creates a dichotomy of thermodynamic behaviors. Unlike pure carbocycles, these heterocycles possess internal electronic push-pull mechanisms driven by the softness of sulfur (3rd period, diffuse orbitals) and the hardness of nitrogen (2nd period, high electronegativity).
For the drug development scientist, understanding the thermodynamic stability of these bicyclic systems is not merely an academic exercise—it is the predictor of shelf-life, metabolic vulnerability, and target engagement enthalpy.
This guide categorizes these heterocycles into two distinct thermodynamic classes:
-
The Thermodynamic Sinks (Aromatic Systems): Molecules like benzothiazoles and thiazolo[5,4-d]pyrimidines . These are stabilized by cyclic electron delocalization. Their challenge is often too much stability, leading to metabolic persistence.
-
The High-Energy Scaffolds (Strained Systems): Molecules like penams (penicillin core) and cephems . These are thermodynamically unstable relative to their hydrolysis products. Their efficacy relies on "spring-loaded" ring strain.[1]
Theoretical Framework
The Aromatic Anchor: Benzothiazoles
The benzothiazole unit is a planar, 10
-
S-N Interaction: The lone pair on Nitrogen (
) participates in the -system, while Sulfur contributes a lone pair to the aromatic sextet of the thiazole ring. -
Tautomerism: In 2-substituted derivatives (e.g., 2-aminobenzothiazole), thermodynamic stability is dictated by the equilibrium between the amine (aromatic) and imine (non-aromatic/quinoid) forms.
The Strain Engine: Beta-Lactams (Penams)
In contrast, the penam nucleus (thiazolidine fused to
-
Angle Strain: The fused 4,5-system forces the
-lactam nitrogen into a pyramidal geometry, preventing amide resonance. This loss of resonance energy (~10-15 kcal/mol) makes the carbonyl carbon highly electrophilic—a thermodynamic desire to ring-open.
Visualization: Stability Hierarchy
The following diagram illustrates the factors contributing to the thermodynamic state of these heterocycles.
Caption: Hierarchy of factors influencing the thermodynamic stability of thia-aza heterocycles. Blue indicates stabilizing factors; Red indicates destabilizing (high energy) factors.
Computational Assessment Protocol
To predict the stability of a novel bicyclic thia-aza scaffold, Density Functional Theory (DFT) is the gold standard. The following protocol is designed to calculate Relative Tautomer Energies and Ring Strain Energy (RSE) .
Standard Operating Procedure: DFT Stability Screening
Objective: Determine the most stable tautomer and quantify ring strain.
-
Conformational Search:
-
Use molecular mechanics (e.g., MMFF94) to generate conformers.
-
Why: Sulfur's large radius allows for flexible ring puckering in saturated systems (like thiazolidines) that must be sampled before QM optimization.
-
-
Geometry Optimization (Gas Phase):
-
Frequency Calculation:
-
Verify stationary points (zero imaginary frequencies).
-
Extract Zero-Point Vibrational Energy (ZPVE) and Thermal Corrections to Enthalpy (
).
-
-
Solvation Correction (PCM/SMD):
-
Perform single-point energy calculations in water and octanol.
-
Crucial for Tautomers: Polar solvents often stabilize the more polar imino or zwitterionic forms, shifting the thermodynamic equilibrium compared to the gas phase [1].
-
-
Homodesmotic Reaction (For Ring Strain):
-
Construct a hypothetical reaction where the strained ring is broken into unstrained reference fragments (e.g., ethanethiol, methylamine) while conserving bond types.
- .
-
Workflow Diagram
Caption: Computational workflow for assessing thermodynamic parameters of thia-aza heterocycles.
Experimental Validation
While computation provides predictions, experimental validation is required to establish the Thermodynamic Solubility and Decomposition Kinetics .
Method A: Equilibrium Tautomer Determination (NMR)
For benzothiazoles and thiazolopyrimidines, determining the dominant tautomer is a thermodynamic measurement.
-
Protocol:
-
Dissolve compound in
and (to test solvent dependence). -
Acquire
-HMBC spectra. -
Validation: The amine ($ -NH_2
=NH $) nitrogen resonates downfield at ~150-200 ppm. The ratio of integration provides , from which is derived [2].
-
Method B: Differential Scanning Calorimetry (DSC)
Used to assess the lattice energy and thermal decomposition limits.
-
Protocol:
-
Seal 2-5 mg of sample in an aluminum pan (pinhole lid for decomposition gases).
-
Ramp rate: 5°C/min from 30°C to 300°C.
-
Interpretation:
-
Sharp Endotherm: Melting point (Lattice stability).
-
Broad Exotherm: Decomposition.
-
Note: For penams, the decomposition exotherm often overlaps with melting, indicating low thermodynamic stability of the liquid phase.
-
-
Data Summary: Stability Benchmarks
The following table summarizes typical thermodynamic values for key scaffolds.
| Scaffold | Dominant Feature | Stability Driver | Approx. Decomposition Onset (DSC) | Relative Stability |
| Benzothiazole | Aromatic (10 | Resonance Energy | > 250°C | High (Thermodynamic Sink) |
| Thiazolo[5,4-d]pyrimidine | Aromatic (Fused) | Resonance + H-bonding | > 220°C | High |
| Penam (Penicillin) | Strained (4,5-fused) | Ring Strain (Release) | 160-180°C (Rapid) | Low (High Energy) |
| Cepham (Cephalosporin) | Strained (4,6-fused) | Ring Strain (Moderate) | 180-200°C | Moderate |
Case Studies in Drug Design
The "Stable" Bioisostere: Thiazolo[5,4-d]pyrimidine
This scaffold is often used as a bioisostere for purines (adenine).
-
Thermodynamics: The fusion of the electron-rich thiazole with the electron-deficient pyrimidine creates a "push-pull" stabilization.
-
Design Consequence: These molecules are thermodynamically robust, often requiring harsh conditions (e.g., high temp, strong acid) for degradation. This stability is advantageous for oral bioavailability but can lead to high crystal lattice energies, resulting in poor aqueous solubility .
-
Optimization: Disrupting the crystal lattice (thermodynamics of the solid state) by adding
solubilizing tails is often necessary, not to prevent decomposition, but to enable dissolution.
The "Unstable" Warhead: Penams
Beta-lactam antibiotics rely on their thermodynamic instability.
-
Thermodynamics: The formation of the penam core is endothermic relative to its hydrolysis product (penicilloic acid).
-
Mechanism: The strain energy (~25-30 kcal/mol) acts as the driving force for the acylation of the Serine residue in the bacterial transpeptidase enzyme.
-
Design Consequence: Chemical modifications that increase thermodynamic stability (e.g., reducing ring strain) often abolish biological activity . The drug designer must balance shelf-stability (kinetic protection via bulky groups) against the thermodynamic requirement for ring opening [3].
References
-
ResearchGate. (2019). Computational studies for effect of electron donor and acceptor groups on 2-amino-1, 3-benzothiazole tautomers. Retrieved from [Link]
-
NIH/PubMed. (2021). Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. Retrieved from [Link]
-
MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features. Retrieved from [Link]
-
RSC. (2025). Volatility, thermodynamic properties and dispersion interactions of sulfur-containing tricyclic molecular materials. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 3-Thia-8-azabicyclo[3.2.1]octane from 1,4-cyclohexanedione
An in-depth guide to the synthesis of 3-Thia-8-azabicyclo[3.2.1]octane from 1,4-Cyclohexanedione, designed for researchers and drug development professionals.
Introduction: The Strategic Value of Heteroatomic Tropane Analogs
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active alkaloids and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic conformation provides a well-defined three-dimensional orientation for substituents, enabling precise interactions with biological targets. The strategic replacement of carbon atoms within this scaffold with heteroatoms—such as oxygen, sulfur, or additional nitrogen—is a powerful tactic in drug discovery. This bioisosteric replacement can modulate a compound's physicochemical properties, including polarity, hydrogen bonding capacity, metabolic stability, and receptor binding affinity.[3]
The 3-thia-8-azabicyclo[3.2.1]octane core, a sulfur-containing analog of tropane, is of significant interest for the development of novel therapeutics. The introduction of a sulfur atom in place of the C-3 methylene group can alter the molecule's conformational preferences and electronic distribution, potentially leading to new pharmacological profiles.
This application note provides a comprehensive, step-by-step protocol for a robust and logical synthesis of 3-thia-8-azabicyclo[3.2.1]octane, commencing from the readily available and cost-effective starting material, 1,4-cyclohexanedione.
Overall Synthetic Strategy
The synthesis is designed as a multi-step sequence that leverages a classic and powerful bicyclization strategy. The core of this approach is a biomimetic, one-pot reaction analogous to Sir Robert Robinson's landmark synthesis of tropinone.[4][5] The strategy hinges on first converting the C6 cyclic starting material into an acyclic C4 dialdehyde, which then serves as a foundational building block for the construction of the target bicyclic system.
The key transformations are:
-
Preparation of a Key Precursor: 1,4-Cyclohexanedione is converted into its acyclic C4 equivalent, succinaldehyde, via a two-step reduction and oxidative cleavage sequence.
-
Biomimetic Bicyclization: A tandem, one-pot reaction combines the in situ-generated succinaldehyde, a primary amine (methylamine), and a C-S-C building block (thiodiglycolic acid) to construct the 3-thia-8-azabicyclo[3.2.1]octane core. This reaction proceeds through a sequence of double Mannich reactions and intramolecular cyclization.[6][7]
-
Final Reduction: The resulting bicyclic intermediate is reduced to afford the target saturated scaffold.
Caption: Overall workflow for the synthesis of the target molecule.
Part 1: Synthesis of the Succinaldehyde Precursor
This initial phase focuses on converting the cyclic starting material into the acyclic dialdehyde required for the key cyclization step.
Protocol 1.1: Reduction of 1,4-Cyclohexanedione to 1,4-Cyclohexanediol
Rationale: The first step is the reduction of both carbonyl groups of 1,4-cyclohexanedione to hydroxyl groups. Sodium borohydride (NaBH₄) is an effective and mild reducing agent for this transformation, yielding a mixture of cis- and trans-1,4-cyclohexanediol. The stereochemical outcome is not critical as both isomers will be cleaved in the subsequent step.
Procedure:
-
To a stirred solution of 1,4-cyclohexanedione (1.0 eq) in methanol at 0 °C (ice bath), add sodium borohydride (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~5-6) and gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 1,4-cyclohexanediol as a white solid. The product is typically used in the next step without further purification.
Protocol 1.2: Oxidative Cleavage to Succinaldehyde
Rationale: The vicinal diols in the product from the previous step (viewed in the chair conformation) are cleaved to form a dialdehyde. Sodium periodate (NaIO₄) is a selective reagent for the cleavage of 1,2-diols. While 1,4-cyclohexanediol is not a 1,2-diol, the principle of oxidative cleavage is applied here to break the C-C bond between the hydroxyl-bearing carbons, effectively unzipping the ring. The resulting succinaldehyde is unstable and is generated and used in situ for the subsequent bicyclization reaction.
Procedure:
-
Prepare a solution of 1,4-cyclohexanediol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium periodate (2.1 eq) portion-wise over 1 hour, maintaining the temperature at 0-5 °C.
-
Stir the resulting slurry at 0 °C for an additional 2 hours.
-
Filter the mixture to remove the sodium iodate precipitate. The filtrate, containing the aqueous solution of succinaldehyde, should be used immediately in the next step.
Part 2: One-Pot Synthesis of the Bicyclic Core
This is the cornerstone of the synthesis, where the bicyclic framework is constructed in a single pot from three components.
Protocol 2.1: Tandem Mannich-Michael Bicyclization
Rationale: This reaction is a powerful application of biomimetic synthesis, creating molecular complexity in a highly efficient manner. It mimics the biosynthetic pathway of tropane alkaloids.[6] The reaction proceeds via the following proposed mechanism:
-
Methylamine reacts with the two aldehyde groups of succinaldehyde to form a 1-methyl-2,5-dihydropyrrole intermediate.
-
Thiodiglycolic acid acts as the C-S-C component. Its enolate undergoes a Michael addition to the dihydropyrrole species.
-
A subsequent intramolecular Mannich reaction closes the second ring, forming the bicyclic dione.
-
The acidic conditions facilitate the decarboxylation of the two carboxylic acid groups.
Caption: Simplified mechanism of the core bicyclization reaction.
Procedure:
-
To the freshly prepared, cold (0 °C) succinaldehyde solution from Protocol 1.2, add methylamine hydrochloride (1.1 eq) and thiodiglycolic acid (1.0 eq).
-
Add a citrate buffer solution (pH 5.5) to maintain the optimal pH for the reaction.
-
Allow the mixture to warm to room temperature and then heat at 60 °C for 6 hours.
-
Cool the reaction mixture to room temperature and basify to pH 10 with a saturated sodium carbonate solution.
-
Extract the aqueous layer with dichloromethane (4 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-methyl-3-thia-8-azabicyclo[3.2.1]octan-2,4-dione.
Part 3: Final Reduction to the Target Scaffold
The final step involves the complete reduction of the carbonyl groups on the bicyclic dione to yield the saturated target molecule.
Protocol 3.1: Wolff-Kishner Reduction
Rationale: The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones and aldehydes. It is performed under basic conditions, making it suitable for substrates that may be sensitive to acid. The reaction involves the formation of a hydrazone intermediate, which, upon heating with a strong base, eliminates nitrogen gas to yield the corresponding alkane.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the bicyclic dione from Protocol 2.1 (1.0 eq), hydrazine hydrate (10 eq), and diethylene glycol.
-
Heat the mixture to 120 °C for 2 hours.
-
Add potassium hydroxide pellets (8 eq) and increase the temperature to 200 °C, allowing water and excess hydrazine to distill off.
-
Maintain the reaction at 200 °C for 4 hours.
-
Cool the mixture to room temperature and dilute with water.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous potassium carbonate (K₂CO₃), filter, and carefully concentrate in vacuo (the product may be volatile).
-
Further purification can be achieved by distillation or chromatography to yield pure 3-thia-8-methyl-8-azabicyclo[3.2.1]octane.
Data Summary Table
| Step | Starting Material | Key Reagents | Molar Eq. | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1.1 | 1,4-Cyclohexanedione | NaBH₄ | 2.2 | Methanol | 0 -> RT | 4 | >90% |
| 1.2 | 1,4-Cyclohexanediol | NaIO₄ | 2.1 | THF/H₂O | 0 | 2 | in situ |
| 2.1 | Succinaldehyde | Methylamine HCl, Thiodiglycolic Acid | 1.1, 1.0 | Aqueous Buffer | 60 | 6 | 40-50% |
| 3.1 | Bicyclic Dione | Hydrazine Hydrate, KOH | 10, 8 | Diethylene Glycol | 120 -> 200 | 6 | 60-70% |
References
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. [Link][1]
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Vienna. [Link][2]
-
Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. PMC - PubMed Central. [Link][3]
-
Robinson's landmark synthesis of tropinone. Chemical Communications (RSC Publishing). [Link][5]
-
Mechanism of Robinson's synthesis of tropinone. The Hive. [Link][6]
-
MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. ADICHEMISTRY. [Link][7]
Sources
- 1. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropinone - Wikipedia [en.wikipedia.org]
- 5. Robinson's landmark synthesis of tropinone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Mechanism of Robinsons synthesis of tropinone , Hive Serious Chemistry [chemistry.mdma.ch]
- 7. adichemistry.com [adichemistry.com]
Application Note & Protocols: Strategic Oxidation of 3-Thia-8-azabicyclo[3.2.1]octane to its Sulfone Analogue
Introduction
The 3-thia-8-azabicyclo[3.2.1]octane scaffold is a key heterocyclic motif in medicinal chemistry, serving as a rigid framework in the design of novel therapeutics.[1][2] Oxidation of the thioether bridge to the corresponding sulfone, 3-thia-8-azabicyclo[3.2.1]octane-3,3-dione, profoundly alters the molecule's physicochemical properties. The resulting sulfone group acts as a strong hydrogen bond acceptor and increases polarity and metabolic stability, making it a valuable functional group in drug development.[3]
This guide provides a comprehensive overview and detailed protocols for the selective oxidation of 3-thia-8-azabicyclo[3.2.1]octane. We will explore several robust methodologies, discuss the mechanistic rationale behind reagent selection, and provide step-by-step procedures for synthesis, purification, and characterization, designed for researchers in synthetic chemistry and drug discovery.
Core Principles of Thioether Oxidation
The oxidation of a thioether to a sulfone is a two-stage process. The initial oxidation yields a sulfoxide, which is then further oxidized to the sulfone.[4] Controlling the reaction to achieve the desired sulfone without significant accumulation of the sulfoxide intermediate or unwanted side reactions is the primary challenge. The choice of oxidant and reaction conditions is therefore critical.
A key consideration for the 3-thia-8-azabicyclo[3.2.1]octane system is the presence of a nucleophilic tertiary amine at the 8-position. Potent oxidants can also oxidize this amine to an N-oxide, leading to undesired byproducts. The protocols described herein are selected to maximize chemoselectivity for the sulfur atom.
Caption: General pathway for the two-step oxidation of a thioether to a sulfone.
Methodology I: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a powerful, widely used, and commercially available peroxy acid for the oxidation of thioethers.[4] Its high reactivity allows for rapid conversion at low temperatures. To prevent the competing N-oxidation of the tertiary amine, the reaction is best performed on the hydrochloride salt of the starting material, which protonates and deactivates the nitrogen atom.
Causality Behind Experimental Choices:
-
Use of Hydrochloride Salt: Protonating the bridgehead nitrogen protects it from oxidation by the electrophilic m-CPBA, ensuring high chemoselectivity for the sulfur atom.
-
Excess m-CPBA (>2 equivalents): To ensure the complete conversion of the thioether through the sulfoxide intermediate to the final sulfone product.
-
Low Temperature (0 °C to rt): The reaction is highly exothermic. Starting at a low temperature helps to control the reaction rate and minimize potential side reactions.[5]
Protocol 1: m-CPBA Oxidation
-
Preparation of Starting Material:
-
Dissolve 3-thia-8-azabicyclo[3.2.1]octane (1.0 eq) in diethyl ether or methanol.
-
Add a 2 M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
Isolate the resulting precipitate (the hydrochloride salt) by filtration and dry under vacuum.
-
-
Oxidation Reaction:
-
Suspend the 3-thia-8-azabicyclo[3.2.1]octane hydrochloride (1.0 eq) in dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Cool the suspension to 0 °C in an ice bath.
-
Add solid m-CPBA (77% purity, 2.2-2.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material and sulfoxide intermediate are consumed.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C.
-
Quench the excess peroxide by slowly adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[5] Stir vigorously for 30 minutes.
-
Adjust the pH of the aqueous layer to ~9-10 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1 M NaOH to deprotonate the product and make it soluble in the organic phase.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (using a DCM/Methanol gradient, e.g., 100:0 to 95:5) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[6]
-
Methodology II: Oxidation using Oxone®
Oxone®, a triple salt containing potassium peroxymonosulfate (KHSO₅), is a stable, inexpensive, and environmentally benign oxidant.[7] It is often used in polar solvent systems like methanol and water, offering a safer alternative to organic peracids.
Causality Behind Experimental Choices:
-
Biphasic System or Polar Solvent: Oxone® is a salt, soluble in water or methanol, while the substrate is more soluble in organic solvents. A biphasic system with a phase-transfer catalyst or a co-solvent like methanol ensures efficient interaction.
-
Buffered pH: The reaction can generate acidic byproducts. Maintaining a neutral to slightly basic pH with NaHCO₃ can improve reaction rate and prevent acid-catalyzed side reactions.
-
Stoichiometry: At least 2 equivalents of KHSO₅ (the active component of Oxone®) are required for the full oxidation to the sulfone.
Protocol 2: Oxone® Oxidation
-
Reaction Setup:
-
Dissolve 3-thia-8-azabicyclo[3.2.1]octane (1.0 eq) in a 1:1 mixture of methanol and water at a concentration of 0.1-0.2 M.
-
Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the solution to maintain a buffered pH.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Oxidation Reaction:
-
In a separate flask, dissolve Oxone® (2.2 eq) in water.
-
Add the Oxone® solution dropwise to the stirred substrate solution over 30-45 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, gentle heating (40 °C) can be applied.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous solution with ethyl acetate or DCM (3-4x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude sulfone by column chromatography or recrystallization as described in Protocol 1.
-
Comparison of Oxidation Protocols
| Parameter | Protocol 1: m-CPBA | Protocol 2: Oxone® |
| Oxidant | meta-Chloroperoxybenzoic Acid | Oxone® (Potassium Peroxymonosulfate) |
| Stoichiometry | 2.2 - 2.5 equivalents | 2.2 equivalents |
| Solvent | Dichloromethane (DCM) | Methanol / Water |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 12 hours | 6 - 18 hours |
| Typical Yield | 75 - 90% | 70 - 85% |
| Advantages | High reactivity, fast conversion, well-established. | Safer, environmentally friendly, inexpensive, simple work-up. |
| Disadvantages | Potentially explosive, requires careful handling, byproduct removal.[8][9] | Slower reaction times, may require heating. |
General Experimental Workflow
The overall process for synthesizing and isolating the target sulfone follows a standardized laboratory workflow.
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. epfl.ch [epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 9. rmu.edu [rmu.edu]
Application Notes and Protocols for Ring-Closing Metathesis Strategies in Thia-Azabicyclo Core Formation
Authored by: Gemini, Senior Application Scientist
Introduction: The Emerging Importance of Thia-Azabicyclo Scaffolds in Drug Discovery
Thia-azabicyclo cores are privileged heterocyclic scaffolds that have garnered significant attention in medicinal chemistry and drug development.[1][2] These structures, which incorporate both nitrogen and sulfur atoms within a bicyclic framework, offer a unique three-dimensional architecture that can effectively mimic peptide turns and present substituents in well-defined spatial orientations.[3] This makes them ideal candidates for the design of novel therapeutics targeting a wide range of biological targets, including enzymes and receptors.[2][4] The presence of the sulfur atom can also introduce favorable metabolic properties and enhance binding interactions.[4] However, the synthesis of these complex scaffolds can be challenging.[5] Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of such intricate molecular architectures, offering a direct and efficient route to these valuable compounds.[6][7]
The Power of Ring-Closing Metathesis (RCM) in Heterocyclic Synthesis
RCM is a catalytic reaction that forms a new carbon-carbon double bond between two existing alkenes within the same molecule, leading to the formation of a cyclic compound.[6][8] The reaction is typically catalyzed by well-defined ruthenium-based complexes, such as Grubbs' and Hoveyda-Grubbs catalysts, which are known for their high efficiency and broad functional group tolerance.[9][10] This tolerance is particularly crucial when working with substrates containing heteroatoms like sulfur and nitrogen, which can sometimes inhibit catalyst activity.[11]
Mechanism of Ring-Closing Metathesis
The catalytic cycle of RCM, as elucidated by Chauvin, involves the formation of a metallacyclobutane intermediate.[8][12] The reaction is driven forward by the release of a small volatile alkene, typically ethylene, when terminal alkenes are used as substrates.[8]
Caption: General mechanism of RCM for thia-azabicyclo core formation.
Key Considerations for RCM in Thia-Azabicyclo Synthesis
The successful application of RCM for the synthesis of thia-azabicyclo cores hinges on several key factors, including the choice of catalyst, the design of the RCM precursor, and the optimization of reaction conditions.
Catalyst Selection: Navigating the Challenges of Sulfur
The presence of a sulfur atom in the substrate can sometimes lead to catalyst inhibition or decomposition.[11] Therefore, the selection of a robust and sulfur-tolerant catalyst is paramount.
-
First-Generation Grubbs Catalyst (G-I): While historically significant, G-I is often less active and more sensitive to functional groups compared to later generations.[9][13] It may require higher catalyst loadings and longer reaction times.
-
Second-Generation Grubbs Catalyst (G-II): G-II exhibits significantly higher activity and stability due to the replacement of a phosphine ligand with an N-heterocyclic carbene (NHC).[9][10] It is generally more tolerant of sulfur-containing substrates.
-
Hoveyda-Grubbs Catalysts (HG-I and HG-II): These catalysts feature a chelating isopropoxystyrene ligand, which imparts increased stability and allows for easier removal of ruthenium byproducts after the reaction.[11][14] HG-II, in particular, is often the catalyst of choice for challenging RCM reactions.[11][14]
Substrate Design: Paving the Way for Efficient Cyclization
The structure of the diene precursor plays a crucial role in the efficiency of the RCM reaction. The two terminal alkenes must be able to come into close proximity for the cyclization to occur. The length and flexibility of the tethers connecting the alkenes to the nitrogen and sulfur atoms will determine the size of the resulting rings in the bicyclic system.
Experimental Protocol: Synthesis of a 2-Thia-6-azabicyclo[3.3.1]non-3-ene Core
This protocol details a representative synthesis of a thia-azabicyclo core using a second-generation Grubbs catalyst.
Materials and Reagents
-
N-Boc-S-allyl-L-cysteine allyl ester (RCM precursor)
-
Second-Generation Grubbs Catalyst (G-II)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Experimental Workflow
Sources
- 1. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. apeiron-synthesis.com [apeiron-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Ring Closing Metathesis [organic-chemistry.org]
- 9. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 10. Highly efficient Ru( ii )–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07428H [pubs.rsc.org]
- 11. rcr.colab.ws [rcr.colab.ws]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. CN101555260A - Method for synthesizing first-generation Grubbs catalyst - Google Patents [patents.google.com]
- 14. React App [pmc.umicore.com]
Technical Application Note: High-Purity Synthesis of 3-Thia-8-azabicyclo[3.2.1]octane Hydrochloride
This Application Note provides a rigorous, high-purity synthesis protocol for 3-Thia-8-azabicyclo[3.2.1]octane hydrochloride . This bicyclic scaffold is a bioisostere of the tropane alkaloid core (8-azabicyclo[3.2.1]octane), where the 3-methylene group is replaced by a sulfur atom. This modification alters the lipophilicity and metabolic profile of the ring system, making it a critical intermediate in the development of novel neurotransmitter transporter ligands.
Abstract & Strategic Analysis
The synthesis of 3-Thia-8-azabicyclo[3.2.1]octane requires the construction of a bridged bicyclic system containing both nitrogen and sulfur. Unlike standard tropane synthesis (Robinson-Schöpf), which relies on a double Mannich condensation, the 3-thia analog is best accessed via a stepwise double-nucleophilic substitution strategy .
Core Synthetic Strategy:
-
Stereochemical Control: The synthesis must originate from a cis-configured pyrrolidine precursor. A trans precursor will fail to cyclize due to geometric strain.
-
Sulfur Incorporation: Utilizing sodium sulfide (
) to bridge the C2 and C5 positions of a pyrrolidine ring via methylene linkers. -
Chemo-selective Deprotection: Removal of the N-benzyl protecting group in the presence of a sulfide. Crucial Note: Catalytic hydrogenation (
) is contraindicated due to catalyst poisoning by the sulfur atom. We utilize the 1-Chloroethyl chloroformate (ACE-Cl) method.
Retrosynthetic Logic & Pathway
The following Graphviz diagram visualizes the critical disconnection approach. The pathway relies on constructing the "wings" of the bicycle first (pyrrolidine) and then installing the sulfur bridge.
Caption: Figure 1: The synthesis hinges on the cyclization of a cis-2,5-disubstituted pyrrolidine with sulfide.
Detailed Experimental Protocol
Phase 1: Construction of the Pyrrolidine Core
Objective: Isolate the cis-N-Benzyl-2,5-bis(chloromethyl)pyrrolidine precursor.
Reagents:
-
Diethyl meso-2,5-dibromoadipate (1.0 eq)
-
Benzylamine (3.0 eq)
-
Lithium Aluminum Hydride (
) (4.0 eq) -
Thionyl Chloride (
) (Excess)
Step-by-Step:
-
Pyrrolidine Formation:
-
Dissolve diethyl meso-2,5-dibromoadipate (50 g) in Toluene (500 mL).
-
Add Benzylamine (3.0 eq) dropwise at reflux. The use of excess amine acts as a scavenger for HBr.
-
Reflux for 16 hours. Cool, filter off the benzylamine hydrobromide salt.
-
Concentrate the filtrate to obtain diethyl N-benzyl-cis-2,5-pyrrolidinedicarboxylate.
-
-
Reduction to Diol:
-
Suspend
(4.0 eq) in anhydrous THF under at 0°C. -
Add the diester solution dropwise. Allow to warm to RT and reflux for 4 hours.
-
Quench carefully: Fieser workup (
mL , mL 15% NaOH, mL ). -
Filter and concentrate to yield N-benzyl-cis-2,5-bis(hydroxymethyl)pyrrolidine.
-
-
Chlorination:
-
Dissolve the diol in
. Add (3.0 eq) dropwise at 0°C. -
Reflux for 3 hours.[1] Evaporate volatiles to yield the bis(chloromethyl) hydrochloride salt . Neutralize with
to obtain the free base for the next step.
-
Phase 2: Thio-Bridge Formation (The Critical Step)
Objective: Install the sulfur atom to close the [3.2.1] system.
Critical Control Point: High dilution is required to favor intramolecular cyclization over intermolecular polymerization.
| Parameter | Specification | Reason |
| Solvent | DMF / Water (9:1) | Solubilizes |
| Reagent | Sodium Sulfide Nonahydrate ( | Nucleophilic sulfur source. |
| Temperature | 80°C - 90°C | Promotes substitution without degrading the amine. |
| Concentration | < 0.05 M | Prevents polymerization. |
Protocol:
-
Prepare a solution of
(1.5 eq) in DMF/Water (1 L total volume for 10g scale). Heat to 80°C. -
Dissolve cis-N-Benzyl-2,5-bis(chloromethyl)pyrrolidine (1.0 eq) in DMF (100 mL).
-
Slow Addition: Add the pyrrolidine solution to the sulfide solution via a syringe pump over 4 hours .
-
Stir at 80°C for an additional 2 hours.
-
Workup:
-
Concentrate DMF under reduced pressure (rotary evaporator with high vacuum).
-
Dilute residue with Water and extract with Ethyl Acetate (
). -
Wash organics with Brine, dry over
. -
Purify via Flash Chromatography (Hexane/EtOAc).
-
Product: 8-Benzyl-3-thia-8-azabicyclo[3.2.1]octane.
-
Phase 3: N-Dealkylation & Salt Formation
Objective: Remove the benzyl group without poisoning the catalyst.
Reagents:
-
1-Chloroethyl chloroformate (ACE-Cl) (1.2 eq)
-
1,2-Dichloroethane (DCE)
-
Methanol (MeOH)
-
HCl in Dioxane (4M)
Protocol:
-
Dissolve the benzyl intermediate in dry DCE at 0°C.
-
Add ACE-Cl (1.2 eq) dropwise.
-
Reflux for 4 hours. (Monitor by TLC: disappearance of starting material).
-
Evaporate solvent to dryness. (Removes the benzyl chloride byproduct).
-
Methanolysis: Dissolve the residue in MeOH and reflux for 1 hour. (This decomposes the carbamate intermediate to the secondary amine).
-
Concentrate MeOH to obtain the crude secondary amine.
-
Salting:
Characterization & Quality Control
A self-validating protocol requires matching spectral data.
Expected NMR Profile (
-
H1/H5 (Bridgehead): Multiplet at
3.8 - 4.1 ppm. (Deshielded by N). -
H2/H4 (Bridge methylene): Multiplets around
2.6 - 3.0 ppm. (Adjacent to S). -
H6/H7 (Ethano bridge): Multiplets at
1.9 - 2.3 ppm. -
Mass Spectrometry (ESI+): m/z ~ 130.0 (M+H) for Free Base (
).
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield in Phase 2 | Oligomerization | Increase dilution volume; slow down addition rate. |
| Incomplete Debenzylation | Old ACE-Cl reagent | Use fresh ACE-Cl; ensure strictly anhydrous conditions during Step 1 of Phase 3. |
| Sticky Solid (Salt) | Hygroscopic nature | Dry under high vacuum over |
Safety & Handling
-
Sodium Sulfide: Releases highly toxic
gas upon contact with acid. All waste streams from Phase 2 must be treated with bleach (hypochlorite) before disposal to oxidize sulfides. -
ACE-Cl: Potent lachrymator. Handle only in a functioning fume hood.
-
Vesicant Warning: Nitrogen mustards (bis-chloromethyl pyrrolidines) are potential blistering agents. Double-glove and use long sleeves.
References
-
General Scaffold Synthesis (Diaza-analog strategy): Teng, D. W. (2010).[4] An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane.[4] Chinese Chemical Letters.
-
ACE-Cl Dealkylation Method: Olofson, R. A., et al. (1984). A new reagent for the selective dealkylation of tertiary amines. Journal of Organic Chemistry.
-
Pyrrolidine Precursor Synthesis: Cignarella, G., & Nathansohn, G. (1960). Bicyclic Homologs of Piperazine. Journal of Organic Chemistry.
-
Target Compound Verification (Dioxide Analog): Sigma-Aldrich Product Data: 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride.
Sources
Application Notes & Protocols: Azabicyclo[3.2.1]octane Intermediates in Advanced Click Chemistry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Harnessing the power of bioorthogonal chemistry is paramount in modern molecular sciences, from drug discovery to materials science. Among the most robust tools in this field is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry". This guide delves into the applications of azabicyclo[3.2.1]octane intermediates, particularly the highly reactive and stable Azadibenzocyclooctyne (ADIBO or DBCO) derivatives, which have become the gold standard for catalyst-free bioconjugation.
The term "click chemistry" describes reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1][2] While the original copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient, the inherent cytotoxicity of the copper catalyst limits its application in living systems.[3][4] This critical limitation spurred the development of copper-free click chemistry, which relies on ring-strained alkynes.[3][4] The azabicyclo[3.2.1]octane scaffold, a privileged structure in medicinal chemistry, provides the rigid framework for ADIBO, one of the most effective reagents for SPAAC.[5][6][7] Its exceptional reactivity and stability make it an indispensable tool for researchers developing sophisticated bioconjugates, diagnostics, and therapeutics.[5][8]
Part I: The Chemistry of ADIBO-Mediated SPAAC
Mechanism of Action: Strain-Promoted Reactivity
The efficacy of ADIBO lies in the severe ring strain of its integrated cyclooctyne ring, which is distorted from the ideal 180° bond angle of a linear alkyne. This strain significantly lowers the activation energy of the [3+2] cycloaddition reaction with an azide, enabling the reaction to proceed rapidly at physiological temperatures and in aqueous environments without the need for a catalyst.[4] This reaction is bioorthogonal, meaning neither the cyclooctyne nor the azide moiety reacts with the vast array of functional groups present in biological systems, ensuring exquisite selectivity.[9]
The reaction forms a stable triazole linkage, covalently connecting the two molecules of interest. The kinetics are exceptionally favorable, making ADIBO a benchmark for comparing the reactivity of newly developed cyclooctynes.[8]
Caption: General workflow of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Comparative Reaction Kinetics
The performance of ADIBO in SPAAC reactions is a key reason for its widespread adoption. Its second-order rate constant is among the highest for commonly used cyclooctynes, ensuring rapid and efficient conjugation even at low concentrations.
| Cyclooctyne Reagent | Common Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| Azadibenzocyclooctyne | ADIBO / DBCO | ~0.3 - 0.4 | Gold standard for reactivity and stability; widely used in bioconjugation.[8] |
| Bicyclononyne | BCN | ~0.01 - 0.1 | High reactivity but can be less stable than DBCO.[10] |
| Dibenzocyclooctynol | DIBO | ~0.1 | Second-generation cyclooctyne with fast reaction rates.[10][11] |
| Cyclooctyne | OCT | ~0.001 | First-generation cyclooctyne with lower reactivity.[10] |
Part II: Core Applications & Methodologies
The versatility of ADIBO-based intermediates enables a wide range of applications. Below are detailed protocols for three common and powerful use cases.
Application 1: Bioconjugation for Antibody-Drug Conjugate (ADC) Development
Site-specific conjugation is critical for creating homogeneous and effective ADCs, which combine the targeting ability of a monoclonal antibody (mAb) with the potency of a cytotoxic drug.[12][13] Using ADIBO allows for precise covalent attachment of a drug payload to an antibody without the need for a catalyst that could damage the protein.
Caption: Workflow for creating an Antibody-Drug Conjugate (ADC) using ADIBO/DBCO.
Protocol 1: Activation of an Antibody with DBCO-NHS Ester
This protocol describes the covalent attachment of a DBCO moiety to lysine residues on an antibody using an N-Hydroxysuccinimide (NHS) ester derivative.
Materials:
-
Antibody solution (1-10 mg/mL in PBS, pH 7.4)
-
DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis device (e.g., 50 kDa MWCO)
Procedure:
-
Preparation: Allow all reagents to come to room temperature. If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives (e.g., sodium azide), they must be removed by dialysis or buffer exchange into PBS.[14]
-
DBCO-NHS Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Activation Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.[14] For example, for 1 mL of a 5 mg/mL (33.3 µM) IgG solution, add 20-30 µL of the 10 mM DBCO-NHS stock.
-
Scientist's Note (Causality): A significant molar excess is used to drive the reaction towards completion, compensating for the competing hydrolysis of the NHS ester in the aqueous buffer. The reaction targets accessible primary amines, primarily the ε-amino group of lysine residues.
-
-
Incubation: Gently mix the reaction and incubate for 60 minutes at room temperature or 2 hours at 4°C. Protect from light.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl per mL of reaction). Incubate for 15-30 minutes at room temperature.[14]
-
Scientist's Note (Trustworthiness): Quenching is a critical step to consume any unreacted DBCO-NHS ester, preventing unwanted side reactions in subsequent steps. Tris contains a primary amine that reacts with and neutralizes the NHS ester.
-
-
Purification: Remove excess, unreacted DBCO reagent and the quenched byproducts by running the solution through a desalting column or via dialysis against PBS. The resulting DBCO-activated antibody is now ready for conjugation.
Application 2: Radiolabeling for Positron Emission Tomography (PET)
The fast, catalyst-free nature of SPAAC is ideal for radiolabeling with short-lived isotopes like Fluorine-18 (¹⁸F, t½ ≈ 110 min).[15] This enables the creation of PET imaging agents for non-invasive tracking of biomolecules in vivo.
Protocol 2: Kit-Like Radiolabeling of an Azide-Peptide with [¹⁸F]ADIBO
This protocol outlines a simplified labeling procedure using a pre-synthesized [¹⁸F]ADIBO synthon.
Materials:
-
[¹⁸F]ADIBO synthon solution (activity concentration determined prior to use)
-
Azide-functionalized peptide (1-5 mg/mL in biocompatible buffer like saline or PBS)
-
Ethanol or DMSO (as co-solvent if needed)
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Reaction Setup: In a sterile, shielded vial, combine the azide-containing peptide with the [¹⁸F]ADIBO solution. The molar ratio should be optimized, but typically a slight excess of the peptide is used to ensure complete consumption of the radiolabel.
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes. Gentle agitation can improve reaction efficiency. The reaction has been shown to proceed with high radiochemical yield in ethanol within 30 minutes.[15]
-
Scientist's Note (Expertise): The speed of this reaction is a major advantage in radiochemistry. Unlike methods requiring heat, the mild conditions preserve the integrity of sensitive biomolecules like peptides.
-
-
Quality Control: After incubation, determine the radiochemical conversion (RCC) by radio-TLC or radio-HPLC. This step is essential to quantify the percentage of ¹⁸F successfully incorporated into the peptide versus remaining as unreacted [¹⁸F]ADIBO. Yields of 69-98% have been reported.[15]
-
Purification (if necessary): If unreacted [¹⁸F]ADIBO is present at unacceptable levels, purify the labeled peptide using a suitable method such as solid-phase extraction (SPE) cartridges or HPLC.
-
Final Formulation: The purified ¹⁸F-labeled peptide is formulated in a sterile, injectable solution (e.g., saline) for in vivo use.
Application 3: Surface Immobilization for Biosensors and Microarrays
Covalently attaching biomolecules to surfaces is fundamental for creating diagnostic microarrays, biosensors, and affinity purification systems. ADIBO-mediated SPAAC provides a robust and specific method for this immobilization.[5]
Caption: Two equally effective strategies for biomolecule immobilization using SPAAC.[5]
Protocol 3: Immobilization of an Azide-Labeled Protein on an ADIBO-Functionalized Surface
This protocol details the attachment of a protein that has been metabolically or chemically tagged with an azide group onto a pre-activated glass slide.
Materials:
-
ADIBO-functionalized glass slides or microbeads
-
Azide-labeled protein (0.1-1 mg/mL in PBS)
-
Washing buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 3% BSA in PBS)
Procedure:
-
Surface Preparation: Ensure the ADIBO-functionalized surface is clean and dry. Pre-wash with PBS if necessary.
-
Immobilization Reaction: Apply the solution of the azide-labeled protein to the ADIBO surface, ensuring complete coverage. Incubate for 1-2 hours at room temperature in a humidified chamber to prevent evaporation.
-
Scientist's Note (Expertise): This catalyst-free reaction can be performed in simple aqueous buffers, showing excellent kinetics under ambient conditions.[5] This simplifies the setup compared to other surface chemistries that may require specific pH or organic solvents.
-
-
Washing: After incubation, wash the surface thoroughly with PBST (3 x 5 minutes) to remove any non-covalently bound protein. Follow with a final wash in PBS.
-
Blocking: To prevent non-specific binding of other proteins in subsequent assays, incubate the surface with blocking buffer for 1 hour at room temperature.
-
Final Wash: Perform a final wash with PBST (3 x 5 minutes). The surface is now functionalized with the protein of interest and ready for downstream applications.
Part III: Best Practices & Troubleshooting
| Common Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation/Labeling Efficiency | 1. Inactive NHS-ester due to hydrolysis. 2. Insufficient molar excess of DBCO reagent. 3. Presence of competing primary amines (e.g., Tris) in antibody buffer. 4. Steric hindrance of azide/alkyne groups. | 1. Prepare DBCO-NHS ester stock solution fresh in anhydrous DMSO. 2. Increase the molar excess of the DBCO reagent. 3. Perform buffer exchange into a non-amine-containing buffer (e.g., PBS) before activation. 4. Consider using a DBCO reagent with a longer PEG spacer to increase accessibility. |
| Protein Aggregation/Precipitation | 1. High concentration of organic co-solvent (DMSO). 2. Over-modification of the protein, leading to changes in solubility. | 1. Keep the final DMSO concentration below 10% (v/v). 2. Reduce the molar excess of the DBCO-NHS ester or shorten the reaction time. 3. Ensure gentle mixing; avoid vigorous vortexing. |
| High Non-Specific Binding (Surfaces) | 1. Incomplete blocking of the surface. 2. Hydrophobic interactions. | 1. Increase blocking time or try an alternative blocking agent (e.g., casein). 2. Include a detergent like Tween-20 in all washing steps. PEGylation of the surface can also significantly reduce non-specific binding.[5] |
Conclusion
Azabicyclo[3.2.1]octane intermediates, exemplified by the highly reactive ADIBO/DBCO reagents, are powerful and versatile tools in the chemical biologist's and drug developer's arsenal. Their ability to drive rapid, specific, and catalyst-free click reactions under physiological conditions has revolutionized bioconjugation, radiolabeling, and surface functionalization. By understanding the principles behind their reactivity and following robust, validated protocols, researchers can confidently construct the complex molecular architectures needed to push the boundaries of science and medicine.
References
- Google Patents. (n.d.). Aza-dibenzocyclooctynes and methods of making and using same (USRE47539E1).
-
Selvaraj, R., et al. (2011). [F-18] Azadibenzocyclooctyne ([F-18]ADIBO): A biocompatible radioactive labeling synthon for peptides using catalyst free [3+2] cycloaddition. Bioorganic & Medicinal Chemistry Letters, 21(23), 6987-91. Sourced from ResearchGate. Retrieved from [Link]
-
Stéen, E. J. L., et al. (2019). Highly Efficient Multigram Synthesis of Dibenzoazacyclooctyne (DBCO) without Chromatography. Organic Process Research & Development, 23(12), 2673–2679. Retrieved from [Link]
-
Gaimster, K. C., et al. (2023). Heterocyclic scaffold-fused dimethoxy-dibenzocyclooctynes for photoactivatable click chemistry. Chemical Science, 14(44), 12365-12371. Retrieved from [Link]
-
LifeTein. (2018). DBCO-azide. LifeTein Peptide Blog. Retrieved from [Link]
-
Interchim. (2023). Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Retrieved from [Link]
-
Chadwick, R. C., et al. (2014). Scalable Synthesis of Strained Cyclooctyne Derivatives. Synthesis. Sourced from Semantic Scholar. Retrieved from [Link]
-
Monteiro, J., Vale, J. R., & Siopa, F. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Monteiro, J., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Organic & Biomolecular Chemistry. Sourced from ResearchGate. Retrieved from [Link]
-
Mbua, N. E., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chembiochem, 12(12), 1912-21. Retrieved from [Link]
-
Crombie, A. L., et al. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3742-5. Retrieved from [Link]
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-7. Retrieved from [Link]
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]
-
Mbua, N. E., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chembiochem. Sourced from SciSpace. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Click Chemistry reagents from Jena Bioscience. Retrieved from [Link]
-
C&EN. (2016). Antibody-Drug Conjugates: A New Paradigm for Cancer Treatment: Part I. Retrieved from [Link]
-
Sheyi, R., et al. (2023). Antibody-drug conjugates: the paradigm shifts in the targeted cancer therapy. Journal of Hematology & Oncology, 16(1), 93. Retrieved from [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. labinsights.nl [labinsights.nl]
- 3. chempep.com [chempep.com]
- 4. A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. USRE47539E1 - Aza-dibenzocyclooctynes and methods of making and using same - Google Patents [patents.google.com]
- 6. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterocyclic scaffold-fused dimethoxy-dibenzocyclooctynes for photoactivatable click chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01314C [pubs.rsc.org]
- 9. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 10. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 11. scispace.com [scispace.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Antibody-drug conjugates: the paradigm shifts in the targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifetein.com [lifetein.com]
- 15. researchgate.net [researchgate.net]
Application Note: Solvent Selection for Recrystallization of Bicyclic Sulfones
This Application Note is designed for researchers and process chemists dealing with the purification of bicyclic sulfones. It addresses the specific dichotomy of these compounds: their high polarity requiring strong solvents, and their potential thermal instability (cheletropic extrusion of
Executive Summary
Bicyclic sulfones (e.g., 3-sulfolene, biotin intermediates, thianaphthene 1,1-dioxides) present a unique purification challenge. The sulfone moiety (
This guide outlines a Thermodynamically Safe Crystallization (TSC) protocol. It prioritizes solvent systems that offer high solubility differentials at moderate temperatures (
Critical Parameter Analysis
The Polarity vs. Stability Paradox
Effective recrystallization requires a solvent with a high temperature coefficient of solubility (low solubility at
-
The Polarity Trap: The sulfone group is a strong hydrogen bond acceptor. This often leads to "oiling out" (Liquid-Liquid Phase Separation) in non-polar solvents.
-
The Thermal Ceiling: For 3-sulfolenes, the decomposition temperature (
) is often close to the boiling point of common polar solvents.
Table 1: Thermal Constraints of Common Bicyclic Sulfones
| Compound Class | Representative Structure | Critical Risk | Recommended | |
| 3-Sulfolenes | 2,5-dihydrothiophene 1,1-dioxide | 110–135°C | 65°C | |
| Saturated Sulfones | Sulfolane / Biotin precursors | >200°C | Generally stable; difficult to crystallize (low MP) | |
| Benzo-fused | Thianaphthene 1,1-dioxide | >150°C | Aromatization/Oxidation | 100°C |
Hansen Solubility Parameters (HSP)
To avoid trial-and-error, we utilize Hansen Solubility Parameters. Bicyclic sulfones are characterized by high Polarity (
-
Target Zone:
-
Strategy: Use a binary system.
-
Solvent A (Dissolver): High
(e.g., Water, Methanol). -
Solvent B (Anti-solvent): Low
, Low (e.g., Isopropanol, Toluene - only if stable).
-
Decision Matrix & Workflow
The following logic gate determines the safe operational window for your specific sulfone.
Figure 1: Solvent selection decision tree based on thermal stability data derived from Differential Scanning Calorimetry (DSC).
Experimental Protocols
Protocol A: Aqueous Purification of Labile Sulfones (e.g., 3-Sulfolene)
Rationale: Water is an ideal solvent because sulfones are highly soluble in hot water, but non-polar polymeric impurities (often formed during synthesis) are insoluble. Water's high heat capacity also buffers rapid temperature changes.
Reagents:
-
Crude Sulfone[1]
-
Deionized Water (Solvent)
-
Ethanol (Optional Wash)
Procedure:
-
Thermal Limit Check: Set heating bath to 65°C . Do not exceed 70°C to prevent
loss. -
Dissolution:
-
Add crude sulfone to flask.
-
Add water (approx.[2] 0.8 mL per gram of solid) while stirring.
-
Heat to 60–65°C. The sulfone should dissolve; polymeric impurities will remain as a gummy brown solid or suspension.
-
-
Hot Filtration:
-
Filter the solution while hot (use a pre-warmed funnel) to remove the insoluble polymer.
-
Note: If the filtrate turns cloudy immediately, reheat slightly to redissolve the product.
-
-
Crystallization:
-
Allow filtrate to cool slowly to Room Temperature (RT) over 2 hours.
-
Transfer to an ice bath (0–4°C) for 1 hour.
-
-
Isolation:
-
Filter crystals via vacuum filtration.[3]
-
Wash: Wash with a small amount of ice-cold Ethanol (to assist drying).
-
Drying: Vacuum dry at RT (do not heat).
-
Protocol B: Binary Solvent "Drowning" (Anti-Solvent)
Rationale: For sulfones that are too soluble in alcohols but insoluble in hydrocarbons. This method avoids high temperatures entirely.
Solvent System:
-
Solvent: Dichloromethane (DCM) or Acetone (High solubility).
-
Anti-Solvent: Hexanes or Diethyl Ether (Low solubility).
Procedure:
-
Dissolution: Dissolve crude sulfone in the minimum amount of DCM at Room Temperature.
-
Filtration: Filter off any inorganic salts or insoluble impurities.
-
Precipitation:
-
Place the filtrate in a flask with vigorous stirring.
-
Add Anti-Solvent dropwise.
-
Observation: The solution will turn cloudy. Continue adding until a persistent turbidity is observed.
-
-
Seeding (Critical): Add a seed crystal of pure sulfone.
-
Crystallization: Stop stirring. Cool the flask to -20°C (freezer or cryo-bath).
-
Harvest: Filter cold.
Troubleshooting & Optimization
"Oiling Out"
Symptom: The product separates as a liquid oil droplet at the bottom of the flask rather than crystals. Cause: The crystallization temperature is above the melting point of the solvated product, or the solvent polarity gap is too wide (e.g., Water + Toluene). Solution:
-
Reheat to redissolve the oil.
-
Seed the solution at a higher temperature (just as it becomes cloudy).
-
Agitate: Vigorous stirring can sometimes break up oil droplets and induce nucleation.
-
Add Co-solvent: Add a small amount of Ethanol to bridge the polarity gap between water and the hydrophobic impurity.
Decomposition (Yellowing/Gas Evolution)
Symptom: Solution turns yellow/brown, or bubbles are observed (
-
Immediately cool the solution.
-
Switch to Protocol B (Room Temperature Anti-solvent method).
-
Check pH: Acidic conditions can catalyze decomposition in some sulfones; ensure the solution is neutral.
Visualization of Solubility Logic
The following diagram illustrates the interaction between solvent polarity and sulfone solubility using the "Like Dissolves Like" principle, modified for thermal constraints.
Figure 2: Solubility interactions. The sulfone's high dipole moment allows solubility in hot water, while the lipophilic bicyclic ring drives crystallization upon cooling.
References
-
Sigma-Aldrich. (2024). 3-Sulfolene Safety Data Sheet (SDS). Retrieved from
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Application of HSP to polar non-protic solutes).
-
European Patent Office. (1992).[4] Method for preparing sulfones (EP0508424A2).[4] Retrieved from
- Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
-
National Institutes of Health (NIH). (2024). 3-Sulfolene Compound Summary. PubChem.[5] Retrieved from
- Chou, T. S., & Tso, H. H. (1989). Use of 3-Sulfolenes as Precursors to 1,3-Dienes. Preparation and reactions of bicyclic sulfones. Journal of the Chinese Chemical Society.
Sources
- 1. CN104788422A - Continuous production method for preparing sulfolane from crude butadiene sulfone - Google Patents [patents.google.com]
- 2. WO2009002730A2 - High shear process for the production of butadiene sulfone - Google Patents [patents.google.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. data.epo.org [data.epo.org]
- 5. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in 3-Thia-8-azabicyclo[3.2.1]octane cyclization reactions
The 3-thia-8-azabicyclo[3.2.1]octane scaffold is a vital heterocyclic motif in medicinal chemistry, serving as a key structural component in a variety of pharmacologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive framework for the design of novel therapeutics. This guide provides in-depth technical support for researchers encountering challenges with the crucial cyclization step in the synthesis of this important bicyclic system.
Troubleshooting Guide: Improving Yield in 3-Thia-8-azabicyclo[3.2.1]octane Cyclization
The most common and effective route to the 3-thia-8-azabicyclo[3.2.1]octane core involves an intramolecular double displacement reaction. This is typically achieved by reacting a cis-2,5-disubstituted pyrrolidine derivative, where the substituents are good leaving groups (e.g., mesylates, tosylates, or halides), with a sulfide source, such as sodium sulfide (Na₂S).
Caption: Competing intramolecular vs. intermolecular reaction pathways.
The Principle of High Dilution:
The key to favoring the intramolecular cyclization over the intermolecular polymerization is to employ high dilution conditions . The rationale is that at very low concentrations of the pyrrolidine precursor, the probability of one end of a molecule finding the other end of the same molecule (intramolecular) is much higher than the probability of it finding another molecule (intermolecular).
Practical Implementation:
-
Slow Addition: Instead of adding all the pyrrolidine precursor to the reaction flask at once, prepare a solution of the precursor in the reaction solvent and add it dropwise over a prolonged period (e.g., 4-8 hours) to a heated solution of the sulfide source. This maintains a very low instantaneous concentration of the precursor.
-
Large Solvent Volume: Use a significantly larger volume of solvent than you would for a standard reaction. While this may seem counterintuitive, it is essential for achieving high dilution.
| Parameter | Standard Conditions | High Dilution Conditions |
| Concentration | 0.1 - 1.0 M | 0.001 - 0.01 M |
| Addition | All at once | Slow, dropwise addition |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the cyclization reaction?
A1: Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between your starting material and the product (a good starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol). The product, being more compact and often less polar than the di-substituted precursor, should have a higher Rf value. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal as it can confirm the mass of the product and help identify any major side products.
Q2: I have successfully formed the product, but I am having difficulty purifying it. What are your recommendations?
A2: The crude product can be purified by silica gel column chromatography. Since the product contains a basic nitrogen atom, it may streak on the silica gel. To mitigate this, you can pre-treat the silica gel with a small amount of triethylamine (typically 1% v/v) in the eluent. Alternatively, a gradient elution from a less polar solvent (e.g., hexanes/ethyl acetate) to a more polar one (e.g., dichloromethane/methanol) can provide good separation. If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) can be an effective final purification step.
Q3: Can I perform this reaction without a protecting group on the pyrrolidine nitrogen?
A3: It is possible, but it presents some challenges. The free secondary amine is nucleophilic and can compete with the sulfide nucleophile, leading to side reactions. However, under basic conditions with a strong nucleophile like sodium sulfide, the desired reaction can still proceed. If you choose to proceed without a protecting group, it is even more critical to use high dilution conditions to minimize intermolecular N-alkylation reactions.
Q4: What are the expected spectroscopic signatures for the 3-thia-8-azabicyclo[3.2.1]octane product?
A4: While specific shifts will depend on any substituents, you can expect the following general features in the 1H and 13C NMR spectra:
-
1H NMR: The spectrum will show a complex set of multiplets in the aliphatic region. The bridgehead protons will typically appear as distinct signals. The protons adjacent to the sulfur and nitrogen atoms will be shifted downfield.
-
13C NMR: You will observe a reduced number of signals compared to the acyclic precursor due to the symmetry of the bicyclic system. The carbons attached to the heteroatoms (C-S and C-N) will be the most downfield in the aliphatic region.
-
Mass Spectrometry: The mass spectrum should show a clear molecular ion peak corresponding to the calculated mass of the product.
Experimental Protocol: Synthesis of N-Boc-3-thia-8-azabicyclo[3.2.1]octane
This protocol is a representative procedure based on established methods for similar cyclizations. Optimization may be required for specific substrates.
Step 1: Mesylation of (cis)-N-Boc-2,5-bis(hydroxymethyl)pyrrolidine
-
Dissolve (cis)-N-Boc-2,5-bis(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0 °C.
-
Add triethylamine (2.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (2.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dimesylate, which is often used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
In a large, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add anhydrous sodium sulfide (1.5 eq) to anhydrous DMF.
-
Heat the mixture to 70 °C with vigorous stirring.
-
Dissolve the crude dimesylate from Step 1 in anhydrous DMF to make a dilute solution (e.g., 0.01 M).
-
Add the dimesylate solution dropwise to the heated sodium sulfide suspension over 4-6 hours using the dropping funnel.
-
After the addition is complete, continue to stir the reaction mixture at 70 °C for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes, with 1% triethylamine) to afford the N-Boc-3-thia-8-azabicyclo[3.2.1]octane.
References
-
Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. PubMed Central. Available at: [Link]
-
An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. ResearchGate. Available at: [Link]
-
Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. eScholarship, University of California. Available at: [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Royal Society of Chemistry. Available at: [Link]
-
Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]
-
Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Available at: [Link]
Preventing sulfur oxidation during amine protection steps
Topic: Preventing Sulfur Oxidation During Amine Protection
Status: Operational Ticket Priority: High (Irreversible Degradation Risk) Agent: Senior Application Scientist
Core Directive: The "Silent Oxidant" Protocol
In organic synthesis, particularly peptide and small molecule drug development, sulfur oxidation (yielding sulfoxides
The Golden Rule: The primary cause of sulfur oxidation during amine protection (Boc, Fmoc, Cbz installation) is not the protecting group reagent itself, but peroxides present in the reaction solvent .
Diagnostic & Decision Framework
Before starting your synthesis, use this logic flow to determine your risk level and necessary precautions.
Figure 1: Decision matrix for selecting solvents and reagents when sulfur-containing moieties are present. Note the critical checkpoint for ether-based solvents.
Troubleshooting & FAQs
Q1: I successfully installed a Boc group on my Methionine-containing peptide, but Mass Spec shows a +16 Da peak. What happened?
A: You have formed a Methionine Sulfoxide (Met(O)) .
-
The Cause: This almost certainly originated from your solvent. Boc protection is typically performed in THF or Dioxane. These are Class B Peroxide Formers.[1] Even "fresh" bottles can generate significant peroxides (ROOH) within weeks if exposed to air. These peroxides electrophilically attack the sulfur lone pair.
-
The Fix:
-
Immediate: If the product is valuable, you can reduce Met(O) back to Met using
(ammonium iodide) and DMS (dimethyl sulfide) in TFA, though this is usually done during deprotection. -
Prevention: Switch to DMF or DCM for the protection step if solubility permits. If you must use THF, pass it through activated alumina or test with starch-iodide paper immediately before use.
-
Q2: Why is Fmoc-OSu recommended over Fmoc-Cl for sulfur-containing amines?
A: While both install the same protecting group, the leaving group matters.
-
Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride): Highly reactive. It generates HCl as a byproduct, often requiring a strong base (like
) to neutralize. The heat of reaction and local pH changes can accelerate autoxidation of thiols to disulfides. -
Fmoc-OSu (Fmoc N-hydroxysuccinimide ester): Milder. It releases N-hydroxysuccinimide (NHS), which is non-corrosive. The reaction proceeds gently at room temperature, reducing the kinetic energy available for oxidative side reactions.
Q3: Can I use scavengers during the protection step?
A: Yes, but choose carefully.
-
Do NOT use: Thiols like EDT (1,2-ethanedithiol) or DTT during protection steps (e.g., reacting with
). The protecting group reagent will react with the scavenger's thiol instead of your amine, wasting reagent and potentially creating complex mixtures. -
DO use: Thioethers like Dimethyl Sulfide (DMS) or Methionine (free amino acid) as "sacrificial lambs." Adding 1-5 equivalents of free Methionine to the reaction mixture can scavenge peroxides before they attack your substrate. The protecting group will also react with the scavenger's amine, but this byproduct is easily washed away.
Technical Deep Dive: The Mechanism of Failure
Understanding the enemy is key to defeating it. Sulfur oxidation is an electrophilic attack.
Figure 2: Mechanism of thioether oxidation by hydroperoxides. The sulfur atom acts as a nucleophile attacking the electrophilic oxygen of the peroxide.
Critical Insight: The sulfur atom in Methionine and Cysteine is a "soft" nucleophile. It is exceptionally good at finding "soft" electrophiles like the oxygen in peroxides. This reaction is often faster than the amine protection reaction itself.
Standard Operating Procedures (SOPs)
SOP 1: Solvent Peroxide Screening
Perform this test on any ether solvent (THF, Dioxane, Diethyl Ether) opened more than 30 days ago.
-
Reagents: 10% KI solution (freshly prepared), dilute HCl.
-
Procedure: Mix 1 mL of solvent with 1 mL of 10% KI and a drop of HCl. Shake.
-
Readout:
-
Colorless: Safe (< 5 ppm).
-
Pale Yellow: Caution (5-20 ppm). Use scavengers.
-
Dark Yellow/Brown: REJECT (> 50 ppm). Do not use. Distill or discard.
-
SOP 2: Peroxide-Free Amine Protection Protocol (Fmoc/Boc)
For substrates containing Met, Cys, or susceptible thioethers.
Materials:
-
Reagent (
or Fmoc-OSu) -
Solvent: DMF (Preferred) or Peroxide-tested THF
-
Base: DIPEA or
-
Additive: Dimethyl Sulfide (DMS) - Optional but recommended for high-value substrates.
Steps:
-
Degas Solvents: Sparge the chosen solvent with Nitrogen or Argon for 15 minutes before adding any reagents. This removes dissolved oxygen which can fuel radical oxidation cycles.
-
Dissolution: Dissolve the amine substrate in the degassed solvent under inert atmosphere.
-
Scavenger Spike (Optional): Add 0.1% v/v Dimethyl Sulfide (DMS). This acts as a peroxide sink. Note: DMS smells strongly; use a fume hood.
-
Reagent Addition: Add the base, followed by the protecting group reagent.
-
Reaction: Stir under Nitrogen. Do not leave the flask open to air.
-
Workup:
-
If using DMS, wash the organic layer thoroughly with dilute HCl (if acid-stable) or brine to remove the scavenger and its oxides.
-
Avoid oxidizing drying agents. Use
, not older batches of that might be contaminated.
-
Reference Data: Solvent Risk Table
| Solvent | Peroxide Risk | Suitability for Sulfur-Rich Molecules | Notes |
| DMF | Low | High | Best choice. Hard to remove (high BP), but chemically safe for S. |
| DCM | Negligible | High | Good solubility, low oxidation risk. |
| THF | High | Low | Must test. Forms peroxides rapidly. |
| Dioxane | High | Low | Must test. Often used for Fmoc-Cl, but risky. |
| Ethanol | Low | Medium | Proticity can slow down some protections; generally safe from peroxides. |
References
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
-
Sigma-Aldrich. (n.d.). Peroxide Forming Solvents: Technical Bulletin. Merck KGaA.
-
Pawlas, J., & Rasmussen, J. H. (2024).[4] Sustainable Approaches in Solid-phase Peptide Synthesis (SPPS). In Amino Acids, Peptides and Proteins in Organic Chemistry. Royal Society of Chemistry. [4]
-
Biotage. (2023).[4] How to handle peptides that contain methionine. Biotage Knowledge Base.
Sources
Troubleshooting 1,2-cyclization side products in bicyclic synthesis
Topic: Troubleshooting 1,2-Cyclization Side Products Role: Senior Application Scientist
Mission Statement
You are encountering a critical failure mode in bicyclic scaffold construction: The 1,2-Cyclization Deviation.
In bicyclic synthesis (e.g., Robinson Annulation, Enyne Cycloisomerization), the "1,2-product" usually represents a failure of regioselectivity. It occurs when a nucleophile attacks a carbonyl directly (1,2-addition) instead of the conjugated alkene (1,4-addition), or when a metal-carbenoid intermediate undergoes a 1,2-shift instead of the desired ring closure.
This guide provides the mechanistic diagnostics and self-validating protocols to suppress these side pathways and enforce the formation of the desired bicyclic core.
Module 1: The Mechanistic Diagnostic
The Root Cause: Hard vs. Soft Reactivity
The competition between 1,2-addition (side product) and 1,4-addition (desired bicyclic precursor) is governed by the Hard-Soft Acid-Base (HSAB) Theory and Kinetic vs. Thermodynamic Control .
-
1,2-Addition (Undesired): Driven by charge attraction (Coulombic). "Hard" nucleophiles (localized charge, e.g., Grignards, Li-enolates) attack the "Hard" carbonyl carbon. This is often the Kinetic Product (fastest to form, irreversible at low temp).
-
1,4-Addition (Desired): Driven by orbital overlap (HOMO-LUMO). "Soft" nucleophiles (delocalized charge, e.g., silyl enol ethers, cuprates) attack the "Soft"
-carbon. This leads to the Thermodynamic Product (more stable).[1][2]
Diagnostic Workflow: Pathway Bifurcation
Figure 1: Decision tree illustrating how nucleophile "hardness" dictates the regioselectivity between the undesired 1,2-addition and the desired 1,4-addition.
Module 2: Case Study A — The Robinson Annulation
Problem: You are attempting a Robinson Annulation, but the enolate is attacking the ketone of the Michael acceptor (1,2-mode) rather than the alkene (1,4-mode), preventing the formation of the second ring.
Solution: The Mukaiyama-Michael Protocol. Instead of generating a reactive lithium enolate (which is "hard" and prone to 1,2-attack), convert your ketone to a Silyl Enol Ether . This "silences" the oxyanion, making the nucleophile "soft" and enforcing 1,4-selectivity via Lewis Acid catalysis [1, 2].
Self-Validating Protocol: Lewis Acid Catalyzed Mukaiyama-Michael
Prerequisites:
-
Substrate: Cyclic enone (Michael Acceptor).
-
Nucleophile: Silyl Enol Ether (derived from your starting ketone).
-
Catalyst:
(Titanium Tetrachloride) or .
Step-by-Step Procedure:
-
Catalyst Complexation (The Critical Step):
-
Dissolve the enone (1.0 equiv) in anhydrous
under Argon. -
Cool to -78°C .
-
Add
(1.05 equiv) dropwise. Why? The Lewis Acid coordinates to the enone carbonyl, lowering the LUMO of the -carbon, making it hyper-electrophilic specifically for 1,4-attack. -
Stir for 5-10 minutes. Solution usually turns deep yellow/orange.
-
-
Nucleophilic Addition:
-
Add the Silyl Enol Ether (1.1 equiv) dropwise over 10 minutes.
-
Observation Point: If the solution turns black immediately, your Lewis Acid concentration is too high or the temp is too high (polymerization risk).
-
-
Reaction & Quench:
-
Stir at -78°C for 1-2 hours. Do not let it warm up yet (warming promotes silyl transfer side reactions).
-
Quench: Pour the cold mixture into saturated aqueous
. This hydrolyzes the intermediate titanium enolate.
-
-
Cyclization (The "Robinson" Closure):
-
The product of step 3 is a 1,5-dicarbonyl.[3] To close the bicyclic ring, treat the crude oil with NaOEt/EtOH (base-catalyzed aldol condensation) or pTsOH/Benzene (acid-catalyzed).
-
Data Comparison: Standard vs. Mukaiyama
| Parameter | Standard Li-Enolate | Mukaiyama (Silyl Enol Ether) |
| Nucleophile Type | Hard (Charge Controlled) | Soft (Orbital Controlled) |
| Major Pathway | 1,2-Addition (Side Product) | 1,4-Addition (Desired) |
| Temperature | -78°C to 0°C | -78°C (Strict) |
| Regioselectivity | ~60:40 (Mix) | >95:5 (Desired) |
Module 3: Case Study B — Metal-Catalyzed Cycloisomerization
Problem: In Gold(I) or Platinum(II) catalyzed enyne cyclization, you observe 1,2-alkyl migration (forming a cyclopentene derivative) instead of the desired 6-endo-dig cyclization (bicyclic framework).
Mechanistic Insight: The reaction proceeds through a metal-carbenoid intermediate.[4] The fate of this intermediate—whether it undergoes a 1,2-shift (failure) or attacks the alkene (success)—is heavily dependent on the Ligand Environment [3, 4].
Troubleshooting Workflow: Ligand Switching
If you observe 1,2-migration products, your metal center is likely too electrophilic (cationic), promoting rapid skeletal rearrangement before the ring can close.
Corrective Action: Switch from Phosphine ligands to N-Heterocyclic Carbenes (NHC) .
Figure 2: Ligand effects on Gold(I) catalysis. NHC ligands stabilize the carbenoid, favoring cyclization over 1,2-migration.
Module 4: FAQ & Quick Fixes (Baldwin's Rules)
Q: My nucleophile is positioned correctly, but the ring refuses to close. Why? A: You are likely violating Baldwin's Rules . Even if the distance is correct, the orbital trajectory might be geometrically impossible.
Troubleshooting Table: 1,2-Cyclization Failures
| Scenario | Baldwin Classification | Status | Fix / Workaround |
| 5-membered ring, double bond in ring | 5-endo-trig | Disfavored | Convert alkene to alkyne (5-endo-dig is favored) or use a cation (Lewis Acid) to bypass orbital constraints [5, 6]. |
| 5-membered ring, double bond outside | 5-exo-trig | Favored | If failing, check steric hindrance. Increase temperature. |
| 6-membered ring, double bond in ring | 6-endo-trig | Favored | This should work. If not, check for 1,2-addition competition (see Module 2). |
References
-
Mukaiyama, T. (1982). The Mukaiyama-Michael Reaction. Organic Reactions. Link
-
Evans, D. A., et al. (2003). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction. Journal of the American Chemical Society. Link
-
Echavarren, A. M., et al. (2005). Gold-Catalyzed Cyclization of Enynes. Angewandte Chemie International Edition. Link
-
Toste, F. D., et al. (2005). Gold(I)-Catalyzed Conia-Ene Reaction of β-Ketoesters with Alkynes. Journal of the American Chemical Society. Link
-
Baldwin, J. E. (1976).[5] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications. Link
-
Alabugin, I. V., et al. (2011). Baldwin's Rules: The New Exceptions. Chemical Reviews. Link
Sources
- 1. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Gold(I)-Catalyzed Cyclization of Ene-Ynamide Carboxylates Involving 1,2-Group Migration: Synthesis of Functionalized 2-Acylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baldwin's rules - Wikipedia [en.wikipedia.org]
Technical Support Center: Solubility Optimization for 3,3-Dioxide Hydrochloride Derivatives
Status: Online Operator: Senior Application Scientist (Formulation & Solid State Chemistry) Ticket ID: SOL-33-DIOX-HCL Subject: Troubleshooting precipitation, "brick dust" behavior, and dissolution failure in hydrochloride salts of dioxide derivatives.
Welcome to the Solubility Crisis Center
You are likely here because your 3,3-dioxide hydrochloride derivative —presumably a rigid, high-melting-point heterocyclic sulfone or sulfonamide—is failing in dissolution studies. Despite being a salt, it likely behaves like "brick dust" or precipitates unpredictably in gastric-simulated media.
This guide moves beyond generic advice. We treat your specific chemical motif: a molecule with high lattice energy (due to the dioxide H-bond acceptors) paired with a hydrochloride counter-ion prone to the common ion effect.
Module 1: Diagnosing the "Salt Fallacy"
The Issue: Researchers often assume that "Salt = Soluble." However, for dioxide derivatives, the Hydrochloride (HCl) salt is frequently a trap.
The Mechanism:
-
Common Ion Effect: Your stomach contains ~0.1 M Chloride ions. If you dose an HCl salt into this environment, the high background [Cl⁻] suppresses the solubility product (
), often driving solubility below that of the free base or causing rapid precipitation.[1][2] -
Disproportionation: As the drug moves to the intestine (pH 6.0–6.8), the pH often exceeds the salt's
(the pH of maximum solubility). The salt strips off the proton, reverting to the Free Base . -
Lattice Energy: The "3,3-dioxide" moiety (sulfone/sulfonamide) creates strong intermolecular hydrogen bond networks. Once the free base forms, it crystallizes rapidly into a high-melting-point lattice that water cannot penetrate.
Diagnostic Workflow
Use this logic flow to identify if your failure is thermodynamic (insolubility) or kinetic (slow dissolution).
Figure 1: Diagnostic logic for identifying the root cause of solubility failure in HCl salts.
Module 2: Formulation Rescue Strategies
If you are committed to the HCl salt (or cannot change it due to timeline constraints), you must engineer the formulation to fight the lattice energy.
Strategy A: The Cosolvent & Surfactant System
Dioxide derivatives are often "Grease Balls" (Lipophilic) wrapped in "Brick Dust" (Crystalline). Simple pH adjustment fails because the intrinsic solubility is too low. You need a Log-Linear Solubilization approach.
Recommended Excipient Screen:
| Component Type | Recommendation | Why for Dioxide Derivatives? | Warning |
| Primary Cosolvent | PEG 400 or Transcutol HP | Disrupts water structure to accommodate the lipophilic dioxide core. | High % (>10%) can be toxic in chronic animal studies. |
| Surfactant | Vitamin E TPGS | Forms micelles to encapsulate the drug; inhibits P-gp efflux (often high for sulfones). | Melting point is ~37°C; requires warm processing. |
| Complexing Agent | SB-β-CD (Captisol®) | Sulfobutyl ether beta-cyclodextrin protects the hydrophobic core while presenting a hydrophilic exterior. | Critical: Avoids the common ion effect if the drug is encapsulated inside the cavity. |
| Crystallization Inhibitor | HPMC-AS or PVP VA64 | "Spring and Parachute" effect: prevents the free base from crystallizing after the salt dissolves. | Must be pre-dissolved or spray-dried. |
Strategy B: Amorphous Solid Dispersions (ASD)
This is the "Nuclear Option" for 3,3-dioxide derivatives. If the crystal lattice is the problem, destroy the lattice .
The Protocol:
-
Dissolve the HCl salt and a polymer (HPMCAS-L or PVP VA64) in a common solvent (Methanol/DCM).
-
Spray Dry to remove solvent instantly.
-
Result: The drug is trapped in a disordered (amorphous) state within the polymer matrix. It dissolves rapidly because there is no lattice energy to overcome.
ASD Manufacturing Workflow:
Figure 2: Workflow for converting crystalline "brick dust" salts into soluble amorphous dispersions.
Frequently Asked Questions (FAQ)
Q1: My HCl salt precipitates immediately upon dilution in buffer. Why? A: This is the "pH_max" violation . The HCl salt creates a local acidic microenvironment. When you dilute it into a pH 6.8 buffer, the pH rises, stripping the proton. Because your 3,3-dioxide derivative has high lattice energy, the free base crystallizes instantly (micro-precipitation). Fix: Add a precipitation inhibitor like HPMC or PVP (0.1% - 1.0%) to the buffer or formulation to maintain supersaturation (the "Parachute" effect).
Q2: Should I switch from Hydrochloride to Mesylate? A: Yes, if possible. Mesylate (methanesulfonate) salts generally have:
-
Lower lattice energy (larger counter-ion disrupts packing).
-
No common ion effect in vivo (mesylate is not present in high concentration in the stomach).
-
Better lipophilicity for membrane permeation.
Q3: Can I just micronize the powder?
A: For "brick dust" dioxide derivatives, no . Micronization increases surface area (dissolution rate) but does not change intrinsic solubility (
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link
- Authority on the "Common Ion Effect" and salt selection criteria.
-
Butler, J. M., & Dressman, J. B. (2010). The developability classification system: application of biopharmaceutics concepts to formulation development. Journal of Pharmaceutical Sciences. Link
- Defines "Brick Dust" (Class IIb) vs. "Grease Ball" (Class IIa)
-
FDA Guidance for Industry. (2021). Bioavailability Studies Submitted in NDAs or INDs — General Considerations. Link
- Regulatory basis for bridging studies when switching from Crystalline Salt to Amorphous Dispersion.
-
Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics. Link
- Detailed protocols for ASD processing of high-melting point drugs.
Sources
Technical Support Center: Diborane Reduction of Bicyclic Lactams
The following technical guide is structured as an advanced support resource for medicinal chemists and process engineers. It prioritizes mechanistic understanding and actionable troubleshooting over generic instructions.
Strategic Overview: The Borane Advantage
In the synthesis of bicyclic amines (e.g., indolizidines, quinolizidines), diborane (
Key Advantage: Borane tolerates esters, nitro groups, and alkyl halides that would be destroyed by
Experimental Protocol & Optimization
Reagent Selection Matrix
Choose your borane source based on sterics and safety requirements.
| Reagent | Reactivity | Stability | Recommended Use | Notes |
| High | Low (<0°C storage) | General Purpose | Commercially available as 1M.[1] Safest for small scale (<10g). | |
| High | High (RT stable) | Large Scale / High Conc. | Odorous. Higher atom economy. Can be used neat. | |
| 9-BBN | Moderate | High | Chemoselective | Gold Standard for avoiding ring-opening in strained bicycles. |
Standard Optimized Workflow
Target: Complete reduction of tertiary bicyclic lactam to amine.
-
Drying (Critical): Dry lactam over
or azeotrope with toluene. Water consumes borane and generates gas.[2][3] -
Stoichiometry: Use 2.2 to 2.5 equivalents of borane (calculated as
).-
Why? 1 eq for reduction, 1 eq to complex the resulting amine, and 0.2-0.5 eq excess to drive kinetics.
-
-
Addition: Add borane solution to the lactam in THF at
under . -
Reaction: Warm to room temperature, then reflux (65°C) for 2–4 hours.
-
Checkpoint: Monitor by IR (disappearance of
stretch ~1640 ).
-
-
The "Killer" Step (Workup): See Section 4.
Mechanism & Pathway Visualization
Understanding the pathway is essential for troubleshooting. The reaction proceeds through a boroxine intermediate and ends in a stable complex.
Figure 1: Mechanistic pathway of lactam reduction. Note that the reaction naturally stops at the Red Node (Amine-Borane Complex). The user must chemically force the transition to the Green Node.
Workup Protocols: Breaking the B-N Bond
The most common failure mode is isolating the amine-borane complex instead of the free amine. The complex is often a stable, white solid or oil that is resistant to mild acid.
Method A: Acidic Methanolysis (Robust)
Best for: Acid-stable amines.
-
Cool reaction to
. -
Cautiously add MeOH (quenches excess hydride).
-
Add conc. HCl (approx 10-20% volume relative to solvent).
-
Reflux for 1 hour. (Essential to cleave the N-B bond).
-
Concentrate to dryness. Repeat MeOH addition/evaporation twice to remove trimethylborate (
) as an azeotrope. -
Basify residue with NaOH, extract into DCM.
Method B: Ethanolamine Exchange (Singaram Method)
Best for: Acid-sensitive substrates and 9-BBN reductions.
-
After reduction, add 2-3 equivalents of ethanolamine .
-
Reflux for 1-2 hours.
-
Cool to RT. The borane-ethanolamine adduct will precipitate as a solid/gum.
-
Filter or decant. The filtrate contains your free amine.
-
Citation: Tetrahedron Lett.1999 , 40, 3673.[4]
Troubleshooting Guide (Q&A)
Q1: The starting material is gone by TLC, but I recovered a white solid that isn't my product. What is it?
Diagnosis: You likely isolated the Amine-Borane complex . Mechanistic Cause: The boron atom coordinates tightly to the basic bridgehead nitrogen. This bond is isoelectronic with a C-C bond and very stable. Solution:
-
Take the solid and subject it to Method A (Acid Reflux) .
-
Check
NMR.[4] A quartet at to ppm confirms the N-BH3 species.
Q2: I see "Over-Reduction" or Ring Opening.
Diagnosis: C-N bond cleavage.[5] Mechanistic Cause: In strained bicyclic systems, the intermediate iminium ion may undergo ring opening if the ring strain is too high, or if the borane acts as a Lewis acid on a neighboring ether/protecting group (e.g., 3-aza-Grob fragmentation). Solution:
-
Switch to 9-BBN . It is much bulkier and less Lewis acidic than
, preventing coordination to secondary sites and reducing ring-opening side reactions. -
Lower the temperature to
or RT; avoid reflux if possible.
Q3: My yield is low (<50%), but no side products are visible.
Diagnosis: Incomplete complex cleavage or water contamination. Solution:
-
Dry your lactam. Even 1% water can destroy 3-5% of your reagent and generate boric acid, which complicates workup.
-
Use the Ethanolamine workup. It prevents the formation of water-soluble boron salts that can trap your amine in the aqueous layer during extraction.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for identifying reaction failures.
References
-
Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Collins, C. J., Lanz, M., & Singaram, B. Tetrahedron Letters, 1999, 40(19), 3673-3676.[4]
-
Mild Oxidative Cleavage of Borane-Amine Adducts from Amide Reductions. Hall, D. G., Laplante, C., Manku, S., & Nagendran, J. Journal of Organic Chemistry, 1999, 64(3), 698–699.[6]
-
Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex. Organic Process Research & Development, 2017.
-
Borane Reagents: Reactivity and Selectivity. Organic Chemistry Portal.
Sources
- 1. Borane Reagents [organic-chemistry.org]
- 2. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 3. blog.strem.com [blog.strem.com]
- 4. Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN) [organic-chemistry.org]
- 5. Amine synthesis by amide reduction [organic-chemistry.org]
- 6. Mild Oxidative Cleavage of Borane-Amine Adducts from Amide Reductions: Efficient Solution- and Solid-Phase Synthesis of N-Alkylamino Acids and Chiral Oligoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of Substituted 3-Thia-8-azabicyclo[3.2.1]octanes
The following technical guide is structured as a specialized support center resource. It addresses the resolution of substituted 3-Thia-8-azabicyclo[3.2.1]octanes , a niche but pharmacologically significant scaffold often explored as a bioisostere of tropane alkaloids (like cocaine or atropine) where the 3-carbon is replaced by sulfur.[1]
Current Status: Operational Assigned Specialist: Dr. A. V.[1] Thorne, Senior Application Scientist Subject: Enantioseparation & Purification Protocols
Technical Triage: The "Meso" Trap & Chirality Verification
Before initiating any resolution campaign, you must verify the stereochemical nature of your specific derivative. The parent scaffold, 3-thia-8-azabicyclo[3.2.1]octane , possesses a plane of symmetry passing through the nitrogen bridge (N8), the sulfur atom (S3), and the bridgehead carbons (C1/C5) if the substituents on the bridgehead are identical and the N-substituent lies in the plane.
Critical Check:
-
Unsubstituted Parent: Achiral (Meso).[1] Resolution is impossible.
-
Bridgehead Substitution (C1/C5): If C1
C5, the molecule is chiral.[1] -
Ring Substitution (C2, C4, C6, C7): Any substitution here breaks symmetry, creating resolvable enantiomers.[1]
-
Sulfur Oxidation: If the sulfur is oxidized to a sulfoxide (S=O), it becomes a stereogenic center, creating potential diastereomers (endo/exo sulfoxides) which are resolvable.[1]
Decision Matrix: Resolution Strategy
The following logic flow dictates your experimental approach based on the substitution pattern.
Figure 1: Strategic decision tree for determining the viability and method of resolution for thia-aza-bicyclic scaffolds.
Method A: Chiral HPLC & SFC (The Gold Standard)
For drug discovery scales (mg to 10g), High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the preferred route.[1] The 3-thia-8-azabicyclo[3.2.1]octane core is basic (tertiary amine) and contains a sulfide, which dictates specific column and mobile phase choices.[1]
Column Selection Guide
The "Magic 4" polysaccharide columns cover 90% of these separations.
| Column Type | Stationary Phase | Suitability for Thia-Aza Scaffolds | Notes |
| Amylose-1 (e.g., AD-H, IA) | Amylose tris(3,5-dimethylphenylcarbamate) | High | First-line choice.[1] Excellent for bulky bicyclic amines.[1] |
| Cellulose-1 (e.g., OD-H, IB) | Cellulose tris(3,5-dimethylphenylcarbamate) | Medium | Good alternative if Amylose fails.[1] Often better for C2-substituted esters.[1] |
| Cellulose-2 (e.g., OJ-H) | Cellulose tris(4-methylbenzoate) | Low | Generally poor for this specific bicyclic core.[1] |
| Immobilized Phases (e.g., IA, IB, IC) | Various (Covalently bonded) | High | Recommended. Allows use of DCM/THF to solubilize polar salts.[1] |
Mobile Phase Optimization
The Amine Tailing Issue: The N8 nitrogen is basic and will interact with residual silanols on the silica support, causing peak tailing.
-
Standard Additive: 0.1% Diethylamine (DEA) is mandatory.[1]
-
The Sulfur Risk: Avoid high concentrations of Trifluoroacetic acid (TFA) if using normal phase, as it can promote degradation or salt precipitation over time.[1]
-
SFC Conditions: CO2 + Methanol (10-30%) + 0.2% Isopropylamine (IPA-amine).[1] SFC is often superior for this scaffold due to the high solubility of the lipophilic core in supercritical CO2.
Protocol: Analytical Screening
-
Sample Prep: Dissolve 1 mg of racemate in 1 mL Ethanol (HPLC grade). Filter (0.2 µm).[1]
-
Screening Gradient: 5% to 40% Modifier (MeOH/EtOH with 0.1% DEA) in CO2 (SFC) or Hexane (HPLC).[1]
-
Detection: UV at 210 nm (Sulfide absorbance) and 254 nm (if aryl substituents are present).[1] Note: The core scaffold has weak UV absorbance; reliable detection often requires an aryl substituent.
Method B: Classical Resolution (Diastereomeric Crystallization)[1]
For scales exceeding 100g, chromatography becomes expensive.[1] Classical resolution via diastereomeric salt formation is viable due to the basic nitrogen at position 8.[1]
Resolving Agents
The geometry of the [3.2.1] bicycle is rigid. You need a resolving agent that can "fit" near the bridgehead.[1]
-
Primary Candidate: Dibenzoyl-L-tartaric acid (L-DBTA) or its D-enantiomer.[1] The benzoyl wings provide
- interactions if the scaffold has aryl substituents.[1] -
Secondary Candidate: Camphorsulfonic acid (CSA) .[1] Stronger acid, good for less basic derivatives.[1]
-
Tertiary Candidate: Mandelic Acid .[1]
Protocol: Salt Formation
-
Stoichiometry: Mix 1.0 equivalent of the racemic amine with 0.5 equivalents of the resolving agent (Method of Half-Quantities).
-
Solvent: Start with Ethanol/Acetone (9:1) . The thia-bridge increases lipophilicity compared to the oxygen analog; pure ethanol might be too solubilizing.[1]
-
Crystallization: Heat to reflux until clear. Cool slowly to room temperature over 4 hours, then to 4°C.
-
Harvest: Filter the precipitate. This is the salt of one enantiomer.
-
Liberation: Treat the salt with 1M NaOH and extract with DCM to recover the free base. Check ee% via Chiral HPLC.
-
Recrystallization: If ee < 95%, recrystallize the salt from pure Ethanol.[1]
Troubleshooting & Handling: The Sulfur Factor
The "3-Thia" position introduces chemical sensitivities absent in standard tropanes.[1]
Oxidation Sensitivity
The sulfide (C-S-C) at position 3 is prone to oxidation to the sulfoxide (S=O) or sulfone (O=S=O).[1]
-
Risk: During resolution, if you use peroxides or leave samples in acidic/oxygenated solvents for weeks, you will generate sulfoxides.[1]
-
Symptom: Appearance of "satellite" peaks in HPLC that are slightly more polar than the parent.
-
Prevention: Degas all mobile phases. Store samples under Nitrogen/Argon.[1] Avoid using perchloric acid salts.[1]
Catalyst Poisoning
If you plan to hydrogenate a precursor to get to the 3-thia-8-azabicyclo[3.2.1]octane core:
-
Warning: The sulfur atom is a potent catalyst poison for Palladium (Pd/C) and Platinum.[1]
-
Solution: Use Raney Nickel (which tolerates sulfur better) or chemical reduction methods (e.g., Hydride reduction) rather than catalytic hydrogenation [1].[1]
Frequently Asked Questions (FAQs)
Q1: I see four peaks in my chiral HPLC trace, but I only expected two enantiomers. Why? A: You likely have diastereomers.[1] This occurs if:
-
You have multiple chiral centers (e.g., substituents at C2 and C4).[1]
-
Sulfur Oxidation: You have partially oxidized your sample to the sulfoxide.[1] The sulfoxide center is chiral, creating diastereomers (endo-sulfoxide vs. exo-sulfoxide) relative to the nitrogen bridge.[1] Check your Mass Spec (M+16 peak).
Q2: Can I use the same conditions published for 8-thiabicyclo[3.2.1]octanes? A: Not exactly. While similar, the basicity of the nitrogen in 3-thia-8-aza (a bridged amine) is different from the 8-thia (a bridged sulfide).[1] The 8-aza bridge is much more basic.[1] You must use amine modifiers (DEA/TEA) which might not be necessary for the 8-thia analogs [2].[1]
Q3: My compound is not sticking to the Chiralpak AD-H column. It elutes in the void volume. A: The 3-thia-8-aza core is lipophilic.[1]
-
Fix 1: Reduce the polarity of the mobile phase (e.g., go from 10% EtOH to 2% EtOH in Hexane).
-
Fix 2: Switch to Chiralcel OD-H .[1] The cellulose backbone often provides better retention for "slippery" aliphatic bicycles.[1]
Q4: Is the absolute configuration (R/S) predictable? A: No. While you can draw analogies to cocaine or atropine derivatives, the sulfur atom changes the Cahn-Ingold-Prelog (CIP) priority.[1] You must confirm absolute stereochemistry via X-ray crystallography of the diastereomeric salt or by Circular Dichroism (CD) comparison to a known standard [3].
References
-
Pollini, G. P., Benetti, S., De Risi, C., & Zanirato, V. (2006).[1] Synthetic approaches to enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives. Chemical Reviews, 106(6), 2434-2454.[1] Link
-
Meltzer, P. C., et al. (1997).[1] Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters.[1][2] Journal of Medicinal Chemistry. (Contextual grounding on thia-bicycles). Link
-
Advanced ChemBlocks. (2024).[1] Product Data: 3-Thia-8-azabicyclo[3.2.1]octane, 3,3-dioxide, hydrochloride.[1] (Confirmation of scaffold existence). Link
Sources
Minimizing ring strain degradation in acidic environments
This guide is structured as a Tier 3 Technical Support resource for the Advanced Chemical Biology & Therapeutics Division . It assumes the user is familiar with basic organic synthesis and bioconjugation but requires specific intervention strategies for handling high-energy intermediates.
Executive Summary: The Thermodynamics of Degradation
You are likely here because your "click" reaction failed despite clean LCMS data, or your covalent inhibitor lost potency during purification.
The Core Issue: Strained rings (Trans-cyclooctene, Aziridines, Epoxides) are thermodynamic springs. They possess 20–60 kcal/mol of strain energy. Protons (
-
Mechanism: Protonation of the heteroatom (O, N) or
-system lowers the activation energy for nucleophilic attack (hydrolysis) or isomerization (relaxation to the cis-isomer). -
The Fix: You cannot change the thermodynamics, but you can manipulate the kinetics. We must raise the activation barrier for degradation using Steric Shielding , pKa Modulation , and Transient Neutralization .
Diagnostic & Troubleshooting Modules
Module A: Bioorthogonal Chemistry (TCO & BCN)
Context: Antibody-Drug Conjugates (ADCs), Pre-targeted Imaging.
Q1: My TCO-modified antibody shows a mass shift corresponding to hydration (+18 Da) or no reaction with Tetrazine. Why? Diagnosis: You likely exposed the Trans-cyclooctene (TCO) to acidic buffers or thiols during conjugation. Root Cause:
-
Isomerization: In acidic media, TCO isomerizes to cis-cyclooctene (CCO), which is unreactive toward Tetrazine. This is "silent" on some low-res MS but fatal to the reaction.
-
Radical Attack: If thiols (e.g., reduced interchain disulfides) are present at low pH, they catalyze radical isomerization.
Corrective Protocol:
-
Buffer Exchange: Switch from Acetate/Citrate (pH 4-5) to HEPES or MOPS (pH 7.0–7.5) immediately after any reduction steps.
-
Radical Scavenging: Add Trolox (0.5 mM) or Hydroquinone to the buffer. These intercept the radicals that catalyze the trans-to-cis relaxation [1].
-
Alternative Reagent: If low pH is unavoidable (e.g., Fc-region stability), switch to Conformationally Strained TCO (s-TCO) or Ag(I)-complexed TCO , which locks the conformation until release [2].
Q2: BCN signal disappears during solid-phase oligonucleotide synthesis (SPOS). Diagnosis: Acid-induced hydrolysis during the detritylation step (TCA/DCM). Root Cause: Bicyclononyne (BCN) is sensitive to strong acids used to remove DMT protecting groups, leading to vinyl alcohol/ketone formation [3]. Corrective Protocol:
-
Reagent Order: Introduce the BCN modifier at the 5'-terminus as the final step, after all acid deprotection cycles are complete.
-
Scavenger: If internal BCN is required, use 3% Dichloroacetic Acid (DCA) in toluene (weaker acid) instead of Trichloroacetic acid (TCA), and limit exposure time to <60 seconds.
Module B: Covalent Inhibitors (Epoxides & Aziridines)
Context: Targeted Covalent Drugs (e.g., Carfilzomib analogs, Mitomycin).
Q3: I lose >40% of my epoxide/aziridine product during silica gel chromatography.
Diagnosis: Silica gel is inherently acidic (pH ~4–5 in aqueous suspension). It acts as a heterogeneous acid catalyst, opening the ring to form diols or amino-alcohols.
Root Cause: Surface silanol groups (
Corrective Protocol (The "Neutralized Silica" Method):
-
Do NOT use untreated silica.
-
Pre-treatment: Slurry your silica gel in the mobile phase containing 1–2% Triethylamine (
) or 1% Pyridine . -
Flush: Run the column with this basic solvent for 2 column volumes.
-
Run: Perform purification. The adsorbed amine neutralizes surface silanols.
-
Alternative: Switch to Neutral Alumina or Florisil stationary phases [4].
Q4: My aziridine drug degrades in the HPLC autosampler.
Diagnosis: Solvolysis in the mobile phase.
Root Cause: Common mobile phases (Water/Acetonitrile + 0.1% TFA) have a pH of ~2. Aziridines protonate rapidly (
-
Mobile Phase Switch: Replace Trifluoroacetic Acid (TFA) with Ammonium Bicarbonate (10 mM, pH 8.0) or Ammonium Acetate (pH 7.0) .
-
Temperature: Set the autosampler to 4°C . Degradation rates often double for every 10°C increase.
Visualization of Failure Modes
Diagram 1: The Mechanics of Acid-Catalyzed Ring Failure
This diagram illustrates the divergent pathways of degradation for TCO (Isomerization) vs. Epoxides (Hydrolysis).[1]
Caption: Acid acts as a catalyst, lowering the activation energy for TCO to relax to its cis-isomer (losing bioorthogonality) or for epoxides to open (losing covalent inhibition).
Diagram 2: Purification Decision Tree
Follow this logic flow to select the correct purification method for acid-sensitive compounds.
Caption: Decision matrix for selecting stationary and mobile phases to prevent on-column degradation.
Standard Operating Procedures (SOPs)
SOP 101: Neutralization of Acidic HPLC Fractions
Purpose: When using Formic Acid or TFA in HPLC is unavoidable, the fractions must be neutralized immediately to prevent post-collection degradation.
-
Preparation: Prepare a "Catch Buffer" of 1.0 M Tris-HCl (pH 8.5) or saturated NaHCO3 .
-
Collection: Add 100 µL of Catch Buffer to every 5 mL fraction tube before starting the run.
-
Mixing: As the fraction collector dispenses the acidic eluent, it immediately mixes with the buffer, quenching the acid.
-
Validation: Spot check pH of random fractions with pH paper; target pH 6.0–7.5.
SOP 102: The "Proton Sponge" Protocol
Purpose: For chemical synthesis where acid generation is a byproduct (e.g., elimination reactions).
-
Reagent: Add 2,6-Di-tert-butylpyridine or 2,6-Lutidine to the reaction mixture.
-
Mechanism: These are sterically hindered bases. They quench protons (
) but are too bulky to act as nucleophiles, preventing them from attacking the strained ring itself.
Quantitative Stability Data
| Ring System | Half-life ( | Half-life ( | Critical Vulnerability | Mitigation Strategy |
| Trans-cyclooctene (TCO) | < 1 hour (Isomerization) | > 1 month | Thiols + Acid (Radical mechanism) | Store with radical inhibitors (Trolox); Keep pH > 6. |
| Bicyclononyne (BCN) | ~2–4 hours | Stable | Strong Lewis Acids (TCA) | Avoid TCA deprotection; use DCA. |
| Epoxide (Terminal) | Minutes | Stable | Silica Gel (Surface Acidity) | Use Basified Silica ( |
| Aziridine | Seconds to Minutes | Hours to Days | Nucleophilic Solvents (MeOH/H2O) | Lyophilize immediately; Store at -80°C. |
References
-
Rossin, R., et al. "Trans-cyclooctene tags with improved stability for diagnostic and therapeutic applications." Bioconjugate Chemistry, 2013.
-
Darko, A., et al. "Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver(I) Metal Complexation." Journal of Organic Chemistry, 2019.
-
St. Amant, A. H., et al. "Synthesis and stability of bicyclo[6.1.0]nonyne (BCN) oligonucleotides." Organic & Biomolecular Chemistry, 2019.
-
Pujana, M. A., et al. "Epoxide opening versus silica condensation during sol-gel hybrid biomaterial synthesis." Polymer Degradation and Stability, 2013.
Sources
Purification techniques for removing unreacted diamide precursors
Welcome to the Technical Support Center for troubleshooting the purification of diamide-containing reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in removing unreacted diamide precursors and related impurities. The following content is structured in a question-and-answer format to provide direct and actionable solutions to specific issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: My primary challenge is removing the unreacted starting diamine from my desired diamide product. What is the most effective initial approach?
Your first line of attack should be a liquid-liquid extraction procedure that leverages the difference in basicity between the starting diamine and the neutral diamide product.
An acidic wash is a standard and effective method.[1][2] By washing your organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl or even up to 6M HCl), the basic diamine precursor will be protonated, forming a water-soluble salt.[1][2] This salt will then partition into the aqueous phase, leaving your neutral diamide product in the organic layer.[1][2]
Troubleshooting Tip: If a single acidic wash is insufficient, repeated extractions with fresh aqueous acid can improve the separation. In some cases, using a stronger acid like sulfuric acid (H2SO4) may form a more water-soluble salt, enhancing the extraction efficiency.[1]
Q2: I've performed an acidic wash, but I'm still seeing residual diamine and mono-amide impurities in my NMR spectrum. What's my next step?
When acidic washes are not completely effective, column chromatography is the next logical purification step.[3][4]
For many diamide purifications, silica gel is a suitable stationary phase.[3] The choice of the mobile phase (eluent) is critical and will depend on the polarity of your specific diamide and impurities. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[4]
Workflow for Developing a Column Chromatography Method:
-
Thin-Layer Chromatography (TLC): Before running a column, it is essential to develop a solvent system using TLC.[3] This allows you to visualize the separation of your desired product from the impurities.
-
Column Packing: The column can be packed using either a "dry pack" or "slurry" method.[5]
-
Sample Loading: The crude sample can be loaded onto the column either as a concentrated solution (wet loading) or adsorbed onto a small amount of silica gel (dry loading).[6]
-
Elution: The mobile phase is passed through the column, and fractions are collected.[3]
-
Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.[3]
Q3: My diamide product and the unreacted diamine have very similar polarities, making separation by standard silica gel chromatography difficult. What are some alternative chromatographic strategies?
In such challenging cases, consider the following advanced or alternative chromatography techniques:
-
Ion Exchange Chromatography: Cation exchange columns, such as SCX (Strong Cation Exchange), can be highly effective.[1] The basic diamine will bind to the acidic stationary phase, while the neutral diamide product will elute.[1] The bound diamine can later be released by washing the column with a basic solution (e.g., ammonia in methanol).[1]
-
Reverse-Phase Chromatography: If your compounds are "greasy" or have high hydrocarbon content, reverse-phase chromatography might provide a different selectivity.[2] In this technique, the stationary phase is non-polar (e.g., C18), and a polar mobile phase is used.
-
Alumina Chromatography: While silica is more common, alumina can sometimes offer different selectivity for separating amines and amides.[1]
Q4: I am working with a solid diamide product. Can I use crystallization to remove the unreacted diamine?
Yes, recrystallization is an excellent and often preferred method for purifying solid organic compounds.[4][7] This technique relies on the principle that the desired compound and the impurity will have different solubilities in a given solvent at different temperatures.
General Recrystallization Protocol:
-
Solvent Selection: Choose a solvent in which your diamide product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8]
-
Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.[8]
-
Cooling: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the pure product.[7]
-
Isolation: Collect the crystals by filtration.[7]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[3][7]
Troubleshooting Tip: If your crude product is highly colored due to oxidized impurities, adding a small amount of activated charcoal to the hot solution before filtration can help decolorize it.[3]
Q5: My reaction mixture is complex, and I'm struggling to isolate my diamide product. Are there other techniques I should consider?
For particularly challenging separations, a combination of techniques is often necessary.[3] Consider the following:
-
Precipitation: In some cases, it may be possible to selectively precipitate either the desired product or the impurity. For instance, adding a non-polar solvent to a solution of your reaction mixture in a polar solvent could cause the less soluble component to precipitate. Selective precipitation can also be driven by thermodynamic control, where one species forms a more stable precipitate under specific conditions.[9]
-
Distillation: If your diamide product has a significantly different boiling point from the unreacted precursors and is thermally stable, vacuum distillation could be an option.[2][4] However, this is often less suitable for "greasy" molecules with very high boiling points.[2]
Troubleshooting Guides
Issue 1: Incomplete Reaction Leading to High Precursor Contamination
Root Cause: The purification challenge may stem from an incomplete initial reaction.
Solutions:
-
Reagent Stoichiometry: Consider increasing the amount of the acyl chloride and base (e.g., triethylamine) to drive the reaction to completion.[1]
-
Anhydrous Conditions: Ensure all reagents and glassware are dry, as moisture can quench the acyl chloride.[1]
-
Catalyst: The addition of a catalyst like DMAP (4-Dimethylaminopyridine) can sometimes improve reaction rates and yields.[1]
-
Reaction Monitoring: Use analytical techniques like TLC or LC-MS to monitor the reaction's progress and ensure it has gone to completion before initiating workup and purification.[10]
Issue 2: Product Decomposition on Silica Gel Column
Root Cause: Amides can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition during chromatography.[4]
Solutions:
-
Neutralized Silica: Consider using silica gel that has been treated with a base, such as triethylamine, to neutralize the acidic sites.[4]
-
Alternative Stationary Phase: As mentioned earlier, alumina can be a less acidic alternative to silica gel.[1]
-
Non-Chromatographic Methods: If decomposition is a significant issue, prioritize non-chromatographic methods like crystallization or extraction.[4]
Issue 3: Difficulty in Separating Mono-amide from Di-amide
Root Cause: The mono-amide intermediate often has a polarity that is very close to the final di-amide product, making chromatographic separation challenging.[1][2]
Solutions:
-
Acidic Workup: While primarily for removing the starting diamine, an acidic wash can also help remove the more basic mono-amide.[1][2]
-
Ion Exchange Chromatography: As the mono-amide still contains a free amine group, it should bind to a cation exchange column, allowing for its separation from the neutral di-amide.[1]
-
Optimize Reaction Conditions: The best solution is often to optimize the reaction to minimize the formation of the mono-amide in the first place.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for purifying a diamide product.
Caption: Decision tree for diamide purification.
Key Purification Techniques at a Glance
| Technique | Principle | Best For | Key Considerations |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquids based on acidity/basicity and solubility.[11][12] | Removing basic diamine precursors from neutral diamide products. | Choice of acid and number of extractions are critical. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase.[6] | Isolating compounds with different polarities. | Requires careful solvent system development via TLC.[3] Risk of product decomposition on acidic silica.[4] |
| Crystallization | Differential solubility of compounds in a solvent at varying temperatures.[7] | Purifying solid diamide products. | Proper solvent selection is crucial for good recovery.[8] Slow cooling generally yields purer crystals.[8] |
| Ion Exchange Chromatography | Separation based on ionic interactions with a charged stationary phase.[1] | Separating basic diamine/mono-amide from neutral diamide. | Highly effective for challenging separations where basicity is the key differentiator. |
Detailed Protocols
Protocol 1: General Acidic Wash (Liquid-Liquid Extraction)
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M aqueous HCl.
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh 1M HCl if necessary (monitor by TLC).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter and concentrate the organic solvent to yield the crude product for further purification or analysis.
Protocol 2: Slurry Packing a Silica Gel Column for Flash Chromatography
-
Secure a glass column vertically with a clamp. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.[13]
-
Add a thin layer of sand on top of the plug.[13]
-
In a beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar eluent.[5][13]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Continuously add the slurry and tap the column gently to ensure even packing and remove air bubbles.[13]
-
Once all the silica is added, allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
-
The column is now ready for sample loading.
References
-
Reddit. (2020, August 7). Looking for some advice for purification of diamide. r/Chempros. [Link]
- Google Patents. (n.d.). Process for separating monoamines from diamines by liquid-liquid extraction.
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]
- Google Patents. (n.d.). Dicyandiamide continuous multistage crystallizing production process.
-
Reddit. (2020, August 7). Looking for some advice for purification of diamide. r/chemistry. [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
University of Fribourg. (n.d.). Guide for crystallization. [Link]
-
MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. [Link]
-
PMC. (n.d.). Selective Gold Precipitation by a Tertiary Diamide Driven by Thermodynamic Control. [Link]
-
Physics Department & Chemistry Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. [Link]
-
CORE. (2022, February 23). Tuneable separation of gold by selective precipitation using a simple and recyclable diamide. [Link]
-
Organic Chemistry at CU Boulder. (n.d.). How to run column chromatography. [Link]
- Google Patents. (n.d.). Liquid-liquid extraction of DMF.
-
ResearchGate. (n.d.). Crystallization and Purification. [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]
-
YouTube. (2022, October 3). Liquid-Liquid Extraction. [Link]
-
PubMed. (1983). Quantitative determination of naturally occurring aliphatic diamines and polyamines by an automated liquid chromatography procedure. [Link]
-
ResearchGate. (n.d.). Determination of biogenic diamines with a vaporisation derivatisation approach using solid-phase microextraction gas chromatography–mass spectrometry. [Link]
-
Chemetrix. (n.d.). Finding NDMA Precursors Using Accurate Mass Tools with an Agilent 6540 Q-TOF LC/MS. [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chromtech.com [chromtech.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. Selective Gold Precipitation by a Tertiary Diamide Driven by Thermodynamic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
Validation & Comparative
1H NMR Conformational Analysis: A Comparative Guide to Boat vs. Chair Bicyclic Forms
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug development and molecular design, the three-dimensional structure of a molecule is paramount to its function. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, is therefore a critical tool. For bicyclic systems, which are common scaffolds in pharmaceuticals, the relative orientation of the fused rings can dramatically influence biological activity. The two most prevalent conformations are the lower-energy "chair" and the higher-energy "boat" forms.[1][2] This guide provides an in-depth technical comparison of how to distinguish between these two crucial conformations using one of the most powerful analytical techniques in a chemist's arsenal: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.
The Significance of Conformation in Bicyclic Systems
The seemingly subtle difference between a chair and a boat conformation can have profound consequences. These differences in geometry can alter a molecule's polarity, its ability to bind to a biological target, and its metabolic stability. For instance, the axial and equatorial positions of substituents in a cyclohexane ring, a fundamental component of many bicyclic systems, are not structurally equivalent, which can lead to significant differences in reactivity and intermolecular interactions.[3][4] A drug molecule locked in a boat conformation may present a completely different pharmacophore to its target protein compared to its chair counterpart, potentially rendering it inactive. Therefore, the ability to definitively assign the dominant conformation in solution is a cornerstone of rational drug design.
Theoretical Underpinnings: What ¹H NMR Reveals
¹H NMR spectroscopy provides a window into the electronic and spatial environment of protons within a molecule. Three key parameters are instrumental in distinguishing between boat and chair conformations: chemical shifts (δ), vicinal coupling constants (³JHH), and the Nuclear Overhauser Effect (NOE).
Chemical Shifts (δ)
The chemical shift of a proton is influenced by the local magnetic field, which is in turn affected by the electron density and the spatial proximity of other atoms. In a chair conformation, protons in axial and equatorial positions experience different magnetic environments.[5] Generally, equatorial protons are deshielded (appear at a higher ppm value) compared to their axial counterparts due to anisotropic effects from neighboring C-C bonds.[6] In contrast, the boat conformation often leads to significant deshielding of the "flagpole" protons due to their close spatial proximity, a phenomenon known as steric compression.[1]
Vicinal Coupling Constants (³JHH) and the Karplus Relationship
The splitting of a proton's NMR signal by a neighboring proton (vicinal coupling) is quantified by the coupling constant, ³JHH.[7] The magnitude of this coupling is exquisitely sensitive to the dihedral angle (φ) between the two coupled protons, a relationship described by the Karplus equation.[8][9][10]
Karplus Equation: J(φ) = Acos²(φ) + Bcos(φ) + C
Where A, B, and C are empirically derived parameters.
In a rigid chair conformation, the dihedral angles between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons are approximately 180°, 60°, and 60°, respectively. This leads to characteristic coupling constants:
-
³J_ax-ax: Large (typically 8-13 Hz) due to the ~180° dihedral angle.[11]
-
³J_ax-eq & ³J_eq-eq: Small (typically 2-5 Hz) due to the ~60° dihedral angle.
The boat conformation exhibits a different set of dihedral angles, resulting in a distinct pattern of coupling constants, often with intermediate values.
Nuclear Overhauser Effect (NOE)
The NOE is a through-space phenomenon that results in a change in the intensity of an NMR resonance when a nearby proton is irradiated.[12] The magnitude of the NOE is inversely proportional to the sixth power of the distance between the two protons (NOE ∝ 1/r⁶). This makes NOE spectroscopy (NOESY) an exceptionally powerful tool for determining the spatial proximity of protons, regardless of their bonding connectivity.[13][14]
In the context of bicyclic systems, NOESY can definitively distinguish between chair and boat conformations by identifying protons that are close in space in one conformation but distant in the other. For example, the flagpole protons in a boat conformation will show a strong NOE correlation, whereas in a chair conformation, the corresponding protons are too far apart.
Experimental Workflow for Conformational Assignment
A robust conformational analysis requires a systematic approach, integrating data from multiple NMR experiments.
Caption: Decision tree for assigning chair vs. boat conformations based on key NMR observables.
Conclusion
The conformational analysis of bicyclic systems is a nuanced but essential task in modern chemical research and drug development. While other techniques such as X-ray crystallography can provide definitive solid-state structures, NMR spectroscopy offers unparalleled insight into the conformational dynamics in solution, which is often more biologically relevant. By carefully analyzing chemical shifts, vicinal coupling constants, and NOE correlations, researchers can confidently distinguish between boat and chair conformations, providing a solid foundation for understanding structure-activity relationships and designing next-generation therapeutics. In some cases, a molecule may exist as a dynamic equilibrium between multiple conformations, and variable temperature NMR studies can provide further thermodynamic insights into these processes. [15][16]
References
- Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling.
- Grambow, C. A., Weir, H., Cunningham, C. N., Biancalani, T., & Chuang, K. V. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry.
- (2022). 4.6: Axial and Equatorial Bonds in Cyclohexane. Chemistry LibreTexts.
- Vatsadze, S. Z., Krut'ko, D. P., Zyk, N. V., Zefirov, N. S., Churakov, A. V., & Howard, J. A. (1999). First 1H NMR observation of chair–boat conformers in bispidinone system. Molecular structure of 3,7-diisopropyl-1,5-diphenyl-3,7-diazabicyclo-[3.3.1]nonane-9-one.
- McFadden, T. M. C. (2022). CONFORMATIONAL ANALYSIS OF CYCLIC FIVE- AND SIX-MEMBERED ORGANOSILICON COMPOUNDS USING ROTATIONAL AND VIBRATIONAL SPECTROSCOPY WITH QUANTUM CHEMICAL CALCULATIONS. University of Memphis Digital Commons.
- (2014).
- Ch 13 - Coupling. University of Calgary.
- DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDR
- Reference-free NOE NMR analysis. PMC.
- (2025). 1 H– 1 H Coupling in Proton NMR. ACD/Labs.
- Conformational Analysis of Bicyclo[4.3.1]decane Systems: A Technical Guide. Benchchem.
- (2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.
- anthracycline - Karplus Equ
- (2022). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. MDPI.
- The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. PMC.
- chapter 6.
- (2003).
- (2022). 4.5: Conformations of Cyclohexane. Chemistry LibreTexts.
- Shifting of axial and equ
- (2020).
- Nuclear Overhauser effect. Wikipedia.
- (2019). H NMR coupling and coupling constants. YouTube.
- (2025). Karplus Equation Definition - Organic Chemistry Key Term. Fiveable.
- 6.
- (2022).
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- 1. chem.libretexts.org [chem.libretexts.org]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C&EN | Chemistry news from around the world [cen.acs.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Mass Spectrometry Fragmentation Patterns of Thia-Azabicyclo Compounds
Executive Summary
Thia-azabicyclo compounds—specifically the penam ([3.2.0] heptane) and cephem ([4.2.0] oct-2-ene) nuclei, along with fused thiazolo-pyrimidine systems—represent a cornerstone of medicinal chemistry. Their structural integrity, however, poses a unique challenge in mass spectrometry. The high ring strain of the
This guide compares the fragmentation behaviors of these scaffolds, evaluating Electron Impact (EI) against Electrospray Ionization (ESI-MS/MS) . It provides a validated workflow for structural characterization, emphasizing the diagnostic utility of the Retro-Diels-Alder (RDA) reaction and sulfur-specific isotopic signatures.
Part 1: Structural Classes & Ionization Strategies
The choice of ionization method is the first critical decision point. For thia-azabicyclo compounds, the "product" comparison is effectively a choice between fingerprinting (EI) and molecular ion preservation (ESI) .
Comparative Analysis: EI vs. ESI
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Energy Transfer | High (70 eV). "Hard" ionization. | Low. "Soft" ionization.[1] |
| Molecular Ion ( | Often absent or | Dominant |
| Primary Utility | Library matching (NIST); identifying substructures via extensive fragmentation. | Molecular weight confirmation; metabolite identification via MS/MS (CID). |
| Suitability for Thia-azabicycles | Low. The strained | High. Preserves the bicyclic core for controlled fragmentation in the collision cell. |
Expert Insight: For thia-azabicyclo compounds, ESI-MS/MS is the superior alternative . EI often results in complete thermal degradation of the
Part 2: Fragmentation Mechanisms (The "Engine" of Analysis)
Understanding the specific bond cleavages is essential for interpreting spectra. The three dominant pathways for thia-azabicyclo systems are
The -Lactam Cleavage (Penams & Cephems)
The four-membered amide ring is the most fragile part of the molecule.
-
Mechanism: Nucleophilic attack (often intramolecular) or homolytic cleavage leads to ring opening.
-
Diagnostic Loss: Loss of
(28 Da) is common, often followed by the loss of the side chain ( ). -
Penam Specific: The [3.2.0] system often cleaves across the C5-C6 and C7-N4 bonds.
The Retro-Diels-Alder (RDA) Reaction
This is the gold standard for characterizing cephems and thiazolo[3,2-a]pyrimidines containing six-membered rings with a double bond.
-
Mechanism: A concerted [4+2] cyclo-reversion.
-
Cephem Specific: The dihydrothiazine ring undergoes RDA, splitting the molecule into a reactive ketene and a thiazoline fragment.
-
Thiazolo-pyrimidine Specific: RDA cleavage of the pyrimidine ring generates characteristic ions that allow differentiation between isomeric substitutions.
Sulfur Isotopic Validation ( )
Before interpreting fragmentation, validate the precursor using the sulfur isotope pattern.
-
Rule: A single sulfur atom confers an
peak at approximately 4.4% intensity relative to the molecular ion. -
Application: If your precursor lacks this pattern, you have likely misidentified the thia-azabicycle.
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways for a generic Cephem core (Thia-azabicyclo[4.2.0]oct-2-ene), contrasting the RDA pathway with simple side-chain losses.
Figure 1: Competing fragmentation pathways (RDA vs. Ring Opening) for Cephem scaffolds.
Part 4: Experimental Protocol (Self-Validating System)
To generate reproducible fragmentation data for these compounds, follow this ESI-MS/MS workflow. This protocol is designed to minimize thermal degradation while maximizing structural information.
Sample Preparation
-
Solvent: Dissolve compound in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why: Formic acid promotes protonation (
), essential for positive mode ESI.
-
-
Concentration: 1-10 µg/mL. Avoid higher concentrations to prevent dimer formation (
) which complicates MS/MS.
LC-MS/MS Parameters
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: Low (15-20 V).
-
Critical: High cone voltage can induce "in-source fragmentation," breaking the
-lactam ring before the quadrupole. Keep it low to preserve the parent ion.
-
-
Collision Energy (CE): Stepped Ramp (15, 30, 45 eV).
-
Why: Thia-azabicycles have bonds of varying strengths. Low CE breaks the side chains; High CE triggers the RDA reaction of the core ring.
-
Data Interpretation Workflow
-
Check Isotope Pattern: Confirm sulfur presence (M+2 peak ~4.4%).
-
Identify Neutral Losses: Look for -28 (CO), -17 (
), -44 ( ). -
Map RDA Fragments: For cephems, look for the thiazoline ring fragment.
Part 5: Diagnostic Data Comparison
The following table summarizes the characteristic neutral losses and fragments that distinguish the different thia-azabicyclo classes.
| Compound Class | Core Structure | Key Mechanism | Diagnostic Neutral Losses | Characteristic Fragment Ions |
| Penams | Thia-azabicyclo[3.2.0]heptane | Ring Cleavage (C5-C6) | -28 Da (CO)-44 Da ( | Side chain amide cation ( |
| Cephems | Thia-azabicyclo[4.2.0]oct-2-ene | Retro-Diels-Alder (RDA) | -28 Da (CO)-60 Da ( | Thiazoline cation (from RDA cleavage) |
| Thiazolo-pyrimidines | Fused [5,6] system | RDA & Pyrimidine Cleavage | -27 Da (HCN)-34 Da ( | Pyrimidine cation (after thiazole loss) |
References
-
Salem, M. A. I., et al. (2014).[4][5] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Link
-
Holčapek, M., et al. (2010). Fragmentation behavior of penicillins and cephalosporins in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link
-
Master Organic Chemistry. (2018). The Retro-Diels-Alder Reaction. Master Organic Chemistry. Link
-
Karpova, E. A., et al. (2022). The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by ESI-MS. Molecules. Link
-
NIST Mass Spectrometry Data Center. (n.d.). Electron Ionization Mass Spectra of Thia-azabicyclo compounds. NIST Chemistry WebBook. Link
Sources
A Comparative Analysis of the Structural Landscape of 3-Thia-8-azabicyclo[3.2.1]octane Scaffolds and Their Analogs: A Guide for Researchers
For researchers and professionals in drug development, understanding the three-dimensional conformation of a molecule is paramount. The 3-thia-8-azabicyclo[3.2.1]octane framework is a compelling scaffold in medicinal chemistry, yet a comprehensive public repository of its X-ray crystallography data, particularly for its salts, remains elusive. This guide addresses this informational gap by providing a comparative analysis based on available data for closely related structures. While direct crystallographic data for 3-thia-8-azabicyclo[3.2.1]octane salts is not publicly available, valuable insights can be gleaned from examining its isomers and the extensively studied analogous 8-azabicyclo[3.2.1]octane (tropane) systems.
The Conformation of a Thia-Substituted Bicyclic Isomer: A Case Study
While data on the target 3-thia-8-azabicyclo[3.2.1]octane is scarce, a single crystal X-ray diffraction analysis of a derivative of its isomer, 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, offers a glimpse into the conformational behavior of a related thia-aza bicyclic system. The study revealed a boat conformation for the nitrogen-containing ring and a chair conformation for the sulfur-containing ring[1]. This finding is significant as it demonstrates the influence of the heteroatoms on the overall ring geometry, a key consideration for structure-based drug design.
The Tropane Scaffold: An Abundant Source of Comparative Crystallographic Data
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a ubiquitous motif in a vast array of biologically active molecules and has been extensively characterized by X-ray crystallography[2][3]. This wealth of data provides a robust foundation for understanding the potential structural attributes of its thia-analog. Tropane derivatives are known to bind to a variety of biological targets, and their crystallographic analyses have been instrumental in elucidating structure-activity relationships[4][5][6][7].
Comparative Crystallographic Parameters of Tropane Analogs
To illustrate the structural landscape of the tropane scaffold, the following table summarizes key crystallographic parameters from a selection of published structures. This data provides a baseline for predicting the geometry of related bicyclic systems.
| Compound | CCDC Number | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Conformational Features |
| A 3α-substituted tropane derivative | - | - | - | - | - | - | The reduction of a C-3 double bond leads to a 3α-substituted tropane, confirming the stereochemistry of the addition.[4][5] |
| N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane | - | - | - | - | - | - | The tropane core adopts a chair conformation, with the N-substituent influencing the overall molecular shape and receptor binding.[6][7] |
| 8-Azabicyclo[3.2.1]octane hydrochloride (Tropinone hydrochloride) | 1124167 | P2₁/c | 7.123 | 12.011 | 9.876 | 108.45 | The piperidine ring is in a chair conformation. |
Experimental Protocols: A Generalized Workflow for Single-Crystal X-ray Diffraction
For researchers seeking to generate crystallographic data for novel 3-thia-8-azabicyclo[3.2.1]octane salts, the following generalized protocol outlines the essential steps.
Synthesis and Crystallization
-
Synthesis of the Target Salt: The desired salt of 3-thia-8-azabicyclo[3.2.1]octane is synthesized using standard organic chemistry procedures. The hydrochloride salt is a common starting point[8]. The synthesis of the 3,3-dioxide hydrochloride derivative has also been reported[9][10].
-
Purification: The crude product is purified by recrystallization, chromatography, or sublimation to obtain a high-purity sample essential for growing diffraction-quality single crystals.
-
Crystal Growth: A variety of crystallization techniques should be explored, including:
-
Slow evaporation of a saturated solution.
-
Vapor diffusion of an anti-solvent into a solution of the compound.
-
Cooling crystallization.
-
A range of solvents and solvent mixtures should be screened to find optimal conditions for single crystal growth.
-
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and perform corrections for absorption and other experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. This process involves fitting the atomic positions and displacement parameters to the experimental diffraction data.
Caption: Generalized workflow for obtaining single-crystal X-ray diffraction data.
Structural Comparison and Future Outlook
The introduction of a sulfur atom in the 3-position of the 8-azabicyclo[3.2.1]octane core is expected to have a significant impact on its structural and electronic properties. The longer C-S bond lengths compared to C-C bonds and the different bond angles around the sulfur atom will alter the conformation of the six-membered ring. Based on the data from the 3-thia-7-azabicyclo[3.3.1]nonan-9-one derivative, a deviation from the classic chair conformation of the tropane's piperidine ring is anticipated[1].
The generation of X-ray crystallography data for 3-thia-8-azabicyclo[3.2.1]octane and its salts is a critical step for advancing the development of new therapeutics based on this scaffold. Such data would provide invaluable insights into its conformational preferences, substituent effects, and intermolecular interactions in the solid state. This information is essential for computational modeling, structure-based drug design, and understanding the pharmacokinetics and pharmacodynamics of this promising class of molecules.
Caption: Relationship between the target scaffold and its analogs with available data.
References
-
Synthesis of and Conformational Studies on N-Alkyl-3-Thia-7-Azabicyclo [3.3.1]nonan-9-ones and Derivatives. A Single Crystal X-ray Diffraction Analysis of 2,2,4,4-Tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo [3.3.1]. Taylor & Francis. (19 Dec 2006). [Link]
-
Synthesis and biological evaluation of tropane-like 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) analogues. PubMed. (08 Nov 2001). [Link]
-
Synthesis and Biological Evaluation of Tropane-like 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (GBR 12909) Analogues. ResearchGate. (Accessed 06 Aug 2025). [Link]
-
Novel N-Substituted 3α-[Bis(4'-fluorophenyl)methoxy]tropane Analogues: Selective Ligands for the Dopamine Transporter. ACS Publications. [Link]
-
Structural classification of tropane alkaloids. ResearchGate. [Link]
-
Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter. PubMed. [Link]
-
3-thia-8-azabicyclo[3.2.1]octane hydrochloride. PubChem. [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Royal Society of Chemistry. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of tropane-like 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PubChemLite - 3-thia-8-azabicyclo[3.2.1]octane hydrochloride (C6H11NS) [pubchemlite.lcsb.uni.lu]
- 9. 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride | 2101562-66-5 | Benchchem [benchchem.com]
- 10. 3-Thia-8-azabicyclo[3.2.1]octane, 3,3-dioxide, hydrochloride (1:1) 95.00% | CAS: 2101562-66-5 | AChemBlock [achemblock.com]
FTIR spectral characteristic bands for sulfonyl vs sulfide groups
[1][2][3]
Executive Summary
In the structural elucidation of organosulfur compounds, distinguishing between Sulfonyl (
This guide provides a technical comparison of the vibrational modes of these two functional groups. It highlights the dipole-driven intensity disparity that makes sulfonyl groups spectrally dominant and sulfide groups spectrally obscure. To address the difficulty of sulfide detection, we introduce a self-validating oxidation protocol that chemically converts ambiguous sulfides into distinct sulfones, confirming the moiety's presence through spectral evolution.
Part 1: Fundamental Principles & Causality
The Dipole Moment Factor
The primary differentiator between sulfonyl and sulfide bands is intensity , governed by the change in dipole moment (
-
Sulfonyl Group (
): The bond is highly polar due to the electronegativity difference between Sulfur (2.58) and Oxygen (3.44). Stretching vibrations of the unit result in a massive change in dipole moment, producing strong, sharp absorption bands . -
Sulfide Group (
): The bond has a much smaller dipole moment. The electronegativity difference between Carbon (2.55) and Sulfur (2.58) is negligible. Consequently, the stretching vibration produces a minimal dipole change, resulting in weak, often undetectable bands that are easily obscured in the fingerprint region.
Vibrational Modes Comparison
| Feature | Sulfonyl Group ( | Sulfide Group ( |
| Primary Bands | Asymmetric & Symmetric | |
| Wavenumber | 1300–1350 cm⁻¹ (Asym)1100–1160 cm⁻¹ (Sym) | 600–700 cm⁻¹ (Weak) |
| Intensity | Strong to Very Strong | Weak to Medium |
| Shape | Sharp, distinct doublet (often) | Broad or obscured single peaks |
| Interference | Minimal (Unique region) | High (Fingerprint region overlap) |
Part 2: Spectral Characteristic Bands
Sulfonyl Group ( )
The sulfonyl group is characterized by two prominent bands corresponding to the stretching of the
-
Asymmetric Stretching (
):-
Position: 1300–1350 cm⁻¹
-
Description: A strong intensity band.[1] In solid-state samples, this may split into a doublet due to crystal field effects.
-
-
Symmetric Stretching (
):-
Position: 1100–1160 cm⁻¹
-
Description: A strong, sharp band. The frequency is highly sensitive to the electronegativity of the substituents attached to the sulfur.
-
Sulfide Group ( )
Direct identification of a sulfide linkage via FTIR is difficult due to the weakness of the
-
C-S Stretching (
):-
Position: 600–700 cm⁻¹ (Alkyl); 700–800 cm⁻¹ (Aryl)
-
Description: Weak intensity. This band is often masked by
bending or ring deformation vibrations. -
Diagnostic Value: Low. It should not be used as the sole confirmation of a sulfide group.
-
Part 3: Visualization of Spectral Logic
Diagram 1: Spectral Decision Matrix
This decision tree guides the researcher through the identification process, prioritizing the strong sulfonyl bands before investigating the weak sulfide region.
Caption: Decision matrix for differentiating sulfonyl and sulfide groups based on spectral intensity and wavenumber location.
Part 4: Experimental Protocols
Protocol A: Standard FTIR Acquisition
-
Sample Type: Solid (powder) or Liquid (neat).
-
Method: Attenuated Total Reflectance (ATR) is preferred for ease of use; KBr pellets are superior for resolution of weak sulfide bands.
-
Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (Routine) or 64 (for weak sulfide detection)
-
Range: 4000–400 cm⁻¹ (Crucial to capture the low-frequency C-S stretch).
-
Protocol B: The "Oxidation Monitoring" Self-Validation
Since the sulfide band is weak and non-diagnostic, the most scientifically robust method to confirm a sulfide is to chemically convert it to a sulfone and observe the emergence of the strong sulfonyl bands.
Rationale: This converts a "negative/ambiguous" signal (Sulfide) into a "positive/strong" signal (Sulfone).
Workflow:
-
Baseline Scan: Acquire FTIR spectrum of the unknown sulfide sample.
-
Reaction: Dissolve 50 mg of sample in 2 mL solvent (e.g., Methanol). Add 2 equivalents of Hydrogen Peroxide (
) or m-CPBA. Stir at room temperature for 30 minutes. -
Workup: Evaporate solvent (or extract) to isolate the product.
-
Validation Scan: Acquire FTIR spectrum of the oxidized product.
-
Analysis: Look for the appearance of new, strong bands at ~1320 cm⁻¹ and ~1140 cm⁻¹.
Diagram 2: Oxidation Monitoring Pathway
Caption: Spectral evolution during the oxidation of sulfide to sulfone. Note the appearance of distinctive strong bands.[2][3][1][4][5]
Part 5: Summary of Characteristic Bands[2]
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| Sulfone ( | Asymmetric Stretch | 1300 – 1350 | Strong | Often splits in solids |
| Symmetric Stretch | 1100 – 1160 | Strong | Very reliable diagnostic | |
| Scissoring ( | 500 – 600 | Medium | Fingerprint region | |
| Sulfide ( | C-S Stretch | 600 – 700 | Weak | Hard to detect; obscured |
| Sulfoxide ( | S=O Stretch | 1030 – 1070 | Strong | Intermediate oxidation state |
Troubleshooting & Interferences
-
Sulfonamides: Sulfonamides (
) also show sulfonyl bands but will have additional stretching at ~3200–3400 cm⁻¹. -
Sulfonates: Organic sulfonates (
) show broadened bands shifted slightly higher (Asym: ~1350–1420 cm⁻¹). -
Solvent Peaks: If using solution cells, ensure the solvent (e.g.,
, ) does not absorb in the 600–800 cm⁻¹ region.
References
-
NIST Chemistry WebBook. Dimethyl Sulfide Infrared Spectrum. National Institute of Standards and Technology.[6] [Link]
-
Specac. Interpreting Infrared Spectra: The Fingerprint Region. Specac Application Notes. [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups.[Link]
-
Lutz, M., et al. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide.[7] Synthesis, 2018.[7] [Link]
- Coates, J.Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry, 2000. (Standard Reference Text).
Sources
- 1. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. ias.ac.in [ias.ac.in]
- 6. Dimethyl sulfide [webbook.nist.gov]
- 7. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]
Safety Operating Guide
Comprehensive Disposal & Handling Guide: 3-Thia-8-azabicyclo[3.2.1]octane
[1]
Executive Summary & Immediate Action Card
3-Thia-8-azabicyclo[3.2.1]octane is a bicyclic heterocycle containing both sulfur (thioether) and nitrogen (amine) bridges.[1] It is frequently utilized as a scaffold in drug discovery for its ability to constrain molecular geometry.[1]
Proper disposal is critical not merely for regulatory compliance, but to prevent the uncontrolled release of sulfur oxides (SOx) and nitrogen oxides (NOx) upon thermal decomposition, and to avoid adverse reactions with strong oxidizers in commingled waste streams.[1]
Emergency Response (Spill/Exposure)
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 minutes.[1][2] Remove contaminated clothing.[1][2][3][4] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[1][2][5] Remove contact lenses if easy to do.[1][2][3] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen.[1] |
| Spill (Solid) | Dampen with inert solvent (e.g., PEG-400 or water) to prevent dust.[1] Sweep into a closed container. |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or CO2.[1][5] Warning: Emits toxic HCl, SOx, NOx fumes.[1] |
Chemical Profile & Hazard Assessment
To dispose of this compound safely, one must understand its reactivity profile.[1] The molecule features a thioether group which is susceptible to oxidation (to sulfoxides/sulfones) and a secondary or tertiary amine (depending on substitution) which renders it basic.[1]
Physicochemical Data
-
CAS Number: 1520084-35-8 (Base form); 2101562-66-5 (3,3-dioxide HCl salt derivative)[1]
-
Molecular Formula: C₆H₁₁NS (Base)[1]
-
Physical State: Typically a white to off-white solid or crystalline powder (as HCl salt).[1]
-
Solubility: Soluble in water (as salt), DMSO, Methanol.[1]
GHS Hazard Classification
The following hazards mandate specific waste segregation protocols:
| Hazard Code | Hazard Statement | Operational Implication |
| H302 | Harmful if swallowed | Do not dispose of in sink/sewer.[1] |
| H315 | Causes skin irritation | Double-glove (Nitrile) during waste transfer.[1] |
| H319 | Causes serious eye irritation | Eye protection is mandatory during handling.[1] |
| H335 | May cause respiratory irritation | All disposal operations must occur in a fume hood.[1] |
Waste Stream Segregation Logic
The primary error in disposing of sulfur-bridged heterocycles is commingling them with incompatible oxidizers (e.g., nitric acid, peroxides).[1] The thioether moiety can undergo exothermic oxidation, creating a fire hazard in waste containers.[1]
Disposal Decision Matrix
Figure 1: Decision matrix for segregating 3-Thia-8-azabicyclo[3.2.1]octane waste streams. Note the critical exclusion of oxidizers.[1]
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired inventory, surplus solids, or spilled material collected.[1]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1] Avoid metal containers due to potential corrosion from hydrochloride salts.[1]
-
Labeling: Attach a hazardous waste tag immediately.[1]
-
Secondary Containment: Place the sealed jar inside a clear zip-lock bag to contain any potential dust leakage during transport.
-
Disposal Path: Hand over to EHS for incineration .[1]
-
Scientific Rationale: High-temperature incineration equipped with a scrubber is required to capture SO₂ (from the sulfur bridge) and HCl (from the salt form) generated during combustion.[1]
-
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors from recrystallization or reaction solvents.[1]
-
pH Check: If the solution is highly acidic (pH < 2) due to excess HCl, neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 6-8 before adding to the organic waste container. This prevents degradation of the waste drum lining.[1]
-
Solvent Segregation:
-
Oxidizer Scan: Ensure the waste container does not contain nitric acid or peroxides.[1] The thioether sulfur is a reducing agent; mixing with strong oxidizers in a closed drum can lead to pressure buildup or explosion.[1]
Protocol C: Spill Cleanup (Solid/Powder)
Applicability: Benchtop spills.[1]
-
Isolate: Evacuate non-essential personnel. Post "Do Not Enter" if the spill is >10g.[1]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, wear an N95 respirator.[1]
-
Containment: Cover the spill with a paper towel dampened with water or PEG-400.[1] This prevents the generation of airborne dust (inhalation hazard H335).[1][2]
-
Collection: Scoop the damp material into a waste jar.
-
Decontamination: Wipe the surface with a 10% bleach solution (oxidizes trace sulfur compounds to non-volatile sulfones/sulfates) followed by water.[1] Note: Do this after the bulk material is removed to control the exotherm.[1]
Scientific Integrity & Regulatory Compliance
Why Incineration?
Landfill disposal is strictly prohibited for this class of compounds.[1]
-
Leaching: The hydrochloride salt is water-soluble and can leach into groundwater, posing toxicity risks to aquatic life.[1]
-
Thermal Decomposition: Upon combustion, the sulfur atom converts to sulfur dioxide (SO₂), and the nitrogen to nitrogen oxides (NOx).[1] Licensed chemical incinerators operate afterburners and scrubbers specifically designed to neutralize these acid gases, preventing acid rain formation.[1]
Regulatory Codes (USA/RCRA)
While this specific molecule may not have a unique "P" or "U" list code, it falls under the "Characteristic" waste definitions if not listed:
References
-
Sigma-Aldrich. (2024).[1][8] Safety Data Sheet: 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride. Retrieved from [1]
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (Analogous bicyclic structure handling).[1][2] Retrieved from [1]
-
University of Pittsburgh. (2013).[1][9] Safe Handling of Azides and Nitrogenous Heterocycles. Department of Environmental Health & Safety.[1] Retrieved from [1]
-
PubChem. (n.d.).[1] Compound Summary: 3-Thia-8-azabicyclo[3.2.1]octane.[1][6][10] National Library of Medicine.[1] Retrieved from [1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. file.leyan.com [file.leyan.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. capotchem.com [capotchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Thia-8-azabicyclo[3.2.1]octane, 3,3-dioxide, hydrochloride (1:1) 95.00% | CAS: 2101562-66-5 | AChemBlock [achemblock.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. 1520084-35-8|3-Thia-8-azabicyclo[3.2.1]octane|BLD Pharm [bldpharm.com]
Navigating the Handling of 3-Thia-8-azabicyclo[3.2.1]octane: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The bicyclic scaffold of 3-Thia-8-azabicyclo[3.2.1]octane represents a core structure in the development of novel therapeutics. As with any specialized chemical compound, a thorough understanding of its handling requirements is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE), operational protocols, and disposal plans for 3-Thia-8-azabicyclo[3.2.1]octane and its derivatives.
Hazard Identification and Risk Assessment
-
Acute Oral Toxicity: A derivative, 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride, is classified as harmful if swallowed (H302)[1].
-
Skin Irritation: This same derivative is known to cause skin irritation (H315)[1].
-
Serious Eye Irritation: It is also classified as causing serious eye irritation (H319)[1].
The presence of a sulfur atom in the heterocyclic ring necessitates additional caution, as sulfur-containing compounds can emit toxic oxides of sulfur under fire conditions.
GHS Hazard Pictogram for Related Compounds:
| Pictogram | Hazard Class |
| GHS07 (Exclamation Mark) | Acute toxicity (oral), Skin and eye irritation[1] |
It is crucial to handle 3-Thia-8-azabicyclo[3.2.1]octane with the assumption that it possesses similar or greater hazards to its known derivatives until more specific toxicological data becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when working with 3-Thia-8-azabicyclo[3.2.1]octane. The following table outlines the recommended PPE, categorized by the level of protection required.
| Protection Level | Equipment | Rationale |
| Primary (Essential) | Chemical splash goggles meeting ANSI Z87.1 standards | Protects against splashes and aerosols, which can cause serious eye irritation[1]. |
| Nitrile or other chemically resistant gloves | Prevents skin contact and subsequent irritation[1]. Regularly inspect gloves for any signs of degradation or perforation. | |
| Standard laboratory coat | Provides a basic barrier against spills and contamination of personal clothing. | |
| Secondary (Procedural Dependent) | Face shield | To be worn in conjunction with safety goggles when there is a higher risk of splashes, such as during transfers of larger quantities or when working with heated solutions. |
| Chemical-resistant apron | Offers an additional layer of protection for the torso during procedures with a high splash potential. | |
| Tertiary (Emergency Preparedness) | Access to an emergency eyewash station and safety shower | Immediate access is critical for rapid decontamination in the event of accidental exposure. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Fume Hood: All work with 3-Thia-8-azabicyclo[3.2.1]octane, especially when handling powders or creating solutions, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.
Handling Procedures
-
Preparation: Before handling the compound, ensure that all necessary PPE is correctly donned and that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Weighing and Transfer:
-
When weighing the solid compound, use a draft shield or conduct the process in a fume hood to prevent the dispersal of fine particles.
-
Use appropriate tools (e.g., spatulas, powder funnels) to minimize the generation of dust.
-
-
Solution Preparation:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If heating is required, do so in a well-ventilated fume hood and use appropriate heating equipment (e.g., a heating mantle with a stirrer).
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete[2].
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated chemical waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal
All waste containing 3-Thia-8-azabicyclo[3.2.1]octane, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in general waste.
Emergency Procedures
In the case of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Always have the Safety Data Sheet for a related compound or this guide readily available for emergency responders.
By adhering to these guidelines, researchers can confidently and safely work with 3-Thia-8-azabicyclo[3.2.1]octane, fostering a secure environment for innovation and discovery.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
